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  • Product: 5-Chloro-4-fluoro-2-methylpyridine
  • CAS: 1256812-01-7

Core Science & Biosynthesis

Foundational

Thermodynamic stability of 5-Chloro-4-fluoro-2-methylpyridine at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Chloro-4-fluoro-2-methylpyridine at Room Temperature For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-4-fluoro-2-methylpyri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Chloro-4-fluoro-2-methylpyridine at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-fluoro-2-methylpyridine is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. For these applications, a thorough understanding of its thermodynamic stability is paramount to ensure product quality, define shelf-life, and maintain safety during storage and handling. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-Chloro-4-fluoro-2-methylpyridine at room temperature. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of physical organic chemistry, regulatory stability testing guidelines, and advanced analytical methodologies to present a complete strategy for its characterization. We will explore the theoretical underpinnings of its stability, detail rigorous experimental protocols for both long-term and accelerated stability assessment, and discuss the utility of computational modeling. This guide is intended to be a self-validating system, explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Introduction: The Imperative of Stability in Pyridine Intermediates

Substituted pyridines are foundational scaffolds in modern drug discovery. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. 5-Chloro-4-fluoro-2-methylpyridine, as a polysubstituted intermediate, presents a unique combination of electronic and steric factors that influence its reactivity and stability.

The thermodynamic stability of such an intermediate is not an academic curiosity; it is a critical parameter that dictates:

  • Process Development: Stable intermediates allow for more flexible and robust manufacturing processes.

  • Storage and Logistics: Defining appropriate storage conditions is essential to prevent degradation and ensure the material remains within specification.[1]

  • Product Purity: Degradation can lead to the formation of impurities that may be toxic or interfere with subsequent synthetic steps.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data for all active pharmaceutical ingredients (APIs) and their key intermediates.[2][3]

This guide provides the scientific and logical framework to comprehensively determine the stability profile of 5-Chloro-4-fluoro-2-methylpyridine.

Theoretical Framework: Predicting Stability from Molecular Structure

The inherent stability of 5-Chloro-4-fluoro-2-methylpyridine is governed by the electronic effects of its substituents on the aromatic pyridine ring.

  • The Pyridine Ring: As an aromatic heterocycle, the pyridine ring possesses significant resonance stabilization.[4]

  • Inductive and Resonance Effects:

    • Chloro and Fluoro Substituents: As halogens, both chlorine and fluorine are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density of the pyridine ring, which can enhance its stability towards oxidative degradation but may increase its susceptibility to nucleophilic attack.

    • Methyl Group: The methyl group at the 2-position is an electron-donating group (+I), which can partially counteract the withdrawing effects of the halogens.

  • Potential Degradation Pathways: The pyridine ring itself is generally stable.[5] However, potential degradation pathways for substituted pyridines can include hydrolysis (if moisture is present), oxidation, and photodecomposition, particularly for compounds with nitroaromatic groups.[5][6][7] For 5-Chloro-4-fluoro-2-methylpyridine, hydrolysis is a key consideration, although the C-Cl and C-F bonds on an aromatic ring are generally robust.

Based on this analysis, 5-Chloro-4-fluoro-2-methylpyridine is predicted to be a relatively stable crystalline solid at room temperature. However, empirical testing is essential to confirm this and to identify any unforeseen degradation pathways.

Experimental Determination of Thermodynamic Stability

A multi-pronged experimental approach is required to fully characterize the thermodynamic stability. This involves long-term stability studies under ambient conditions, accelerated studies to predict long-term behavior, and direct measurement of thermodynamic parameters through calorimetry.

ICH-Guided Stability Studies

The International Council for Harmonisation (ICH) provides globally accepted guidelines for stability testing.[3][8] These studies are designed to observe how the quality of a substance varies over time under the influence of environmental factors like temperature and humidity.[2]

Long-Term Stability Study: This study is the gold standard for determining shelf-life under real-world conditions.[9]

  • Objective: To evaluate the stability of the compound over its proposed re-test period under recommended storage conditions.

  • Conditions: The sample should be stored in a controlled environment, typically corresponding to ICH climatic Zone II for many regions.[3][9]

  • Analysis: The compound's purity, appearance, and degradation products are monitored at specific time intervals.

Accelerated Stability Study: This study uses exaggerated storage conditions to speed up the rate of chemical degradation.[8][10]

  • Objective: To predict the long-term stability profile and identify likely degradation products in a shorter timeframe.

  • Conditions: The sample is subjected to elevated temperature and humidity.

  • Significance: If a significant change occurs during the accelerated study, it triggers the need for intermediate testing conditions.[8]

Study Type Storage Condition Minimum Duration Testing Frequency (Months)
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6
Intermediate30°C ± 2°C / 65% RH ± 5% RH12 Months0, 6, 9, 12
Conducted if significant change occurs in the accelerated study.
Analytical Methodology for Stability Monitoring

A validated, stability-indicating analytical method is crucial for these studies. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a versatile starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Forced Degradation: To prove the method is "stability-indicating," the compound is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Method Validation: The HPLC method must demonstrate that the peaks for any degradation products are well-resolved from the main compound peak, ensuring accurate quantification.

  • Analysis: At each time point in the stability study, the sample is analyzed by HPLC to quantify the amount of 5-Chloro-4-fluoro-2-methylpyridine remaining and to detect and quantify any impurities.

Calorimetric Analysis

Calorimetry provides direct measurement of the heat changes associated with physical and chemical processes, offering fundamental thermodynamic data.[11][12]

Differential Scanning Calorimetry (DSC):

  • Objective: To determine the melting point, enthalpy of fusion, and to screen for any phase transitions or decomposition events as a function of temperature.[12][13]

  • Methodology:

    • A small, accurately weighed sample (1-5 mg) is placed in an aluminum pan.

    • The pan is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (nitrogen).

    • The heat flow into the sample is measured relative to an empty reference pan.

  • Interpretation: A sharp endotherm indicates melting. The onset temperature is the melting point, and the area under the peak corresponds to the enthalpy of fusion. A broad exotherm at higher temperatures could indicate decomposition.

Bomb Calorimetry:

  • Objective: To determine the standard enthalpy of combustion, which can be used to calculate the standard enthalpy of formation (ΔHf°).[14][15] The enthalpy of formation is a primary measure of a molecule's intramolecular stability.[16]

  • Methodology:

    • A precisely weighed sample is placed in a high-pressure vessel (the "bomb").

    • The bomb is filled with excess pure oxygen.

    • The bomb is submerged in a known quantity of water in a calorimeter.

    • The sample is ignited, and the temperature change of the water is measured with high precision.

  • Significance: A lower (more negative) enthalpy of formation generally corresponds to greater thermodynamic stability.[16]

Computational Assessment of Stability

In parallel with experimental work, computational chemistry provides valuable predictive insights.

  • Methodology: Density Functional Theory (DFT) calculations can be employed to model the structure of 5-Chloro-4-fluoro-2-methylpyridine. By calculating the molecule's optimized geometry and electronic energy, it is possible to predict its heat of formation and analyze its molecular orbitals to identify sites susceptible to chemical attack.[4]

  • Application: Computational models can help rationalize experimental findings and guide further investigation into potential degradation mechanisms.

Visualizing Workflows and Pathways

Clear visualization of experimental and logical processes is key to ensuring reproducibility and understanding.

Stability_Assessment_Workflow cluster_initial Initial Characterization cluster_studies Stability Studies cluster_analysis Analysis & Interpretation T0 T=0 Analysis (HPLC, DSC, FT-IR) LongTerm Long-Term Study (25°C / 60% RH) T0->LongTerm Accelerated Accelerated Study (40°C / 75% RH) T0->Accelerated Thermo_Data Thermodynamic Data (ΔH_fusion, ΔH_f°) T0->Thermo_Data Calorimetry Comp_Model Computational Modeling (DFT Calculations) Degradant_ID Degradant Identification (LC-MS, NMR) Comp_Model->Degradant_ID Predicts Pathways Timepoints Timepoint Analysis (HPLC for Purity & Degradants) LongTerm->Timepoints Accelerated->Timepoints Timepoints->Degradant_ID If degradants > threshold Final_Report Final Stability Report (Shelf-life, Storage) Timepoints->Final_Report Degradant_ID->Final_Report Thermo_Data->Final_Report

Caption: Workflow for the comprehensive thermodynamic stability assessment of 5-Chloro-4-fluoro-2-methylpyridine.

Degradation_Pathways Parent 5-Chloro-4-fluoro-2-methylpyridine Hydrolysis Hydrolysis Product (e.g., Hydroxypyridine derivative) Parent->Hydrolysis H₂O / Moisture Oxidation Oxidation Product (e.g., N-oxide) Parent->Oxidation O₂ / Peroxides Photodegradation Photodegradation Product Parent->Photodegradation UV Light

Caption: Predicted potential degradation pathways for 5-Chloro-4-fluoro-2-methylpyridine under stress conditions.

Handling and Storage Recommendations

Based on the predicted stability profile and general chemical safety principles, the following handling and storage procedures are recommended to maintain the integrity of 5-Chloro-4-fluoro-2-methylpyridine:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5][17] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize contact with moisture and oxygen.[5]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[1][18]

Conclusion

While direct, published thermodynamic data for 5-Chloro-4-fluoro-2-methylpyridine is limited, a robust and scientifically rigorous assessment of its stability at room temperature is achievable. By integrating theoretical principles with a systematic experimental plan encompassing ICH-guided long-term studies, accelerated testing, and definitive calorimetric measurements, a comprehensive stability profile can be established. This approach, supported by computational modeling and validated analytical methods, provides the necessary data to ensure the quality, safety, and efficacy of this intermediate in its downstream applications, particularly in the highly regulated fields of pharmaceutical and agrochemical development.

References

  • IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Available at: [Link]

  • Arbor Chemicals. (2024, June 21). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. Available at: [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Available at: [Link]

  • Blokhin, A. V., & Kabo, G. J. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Available at: [Link]

  • LinkedIn. (2023, February 13). Pharmaceutical Stability Testing Guide. Available at: [Link]

  • National Physical Laboratory. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available at: [Link]

  • SlideShare. (2022, November 29). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available at: [Link]

  • ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines. Available at: [Link]

  • National Physical Laboratory. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. Available at: [Link]

  • Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9. Available at: [Link]

  • ResearchGate. (2026, February 8). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. Available at: [Link]

  • Google Patents. (n.d.). CN111781280A - Method for predicting thermal stability of organic compound.
  • Kiefer, J. (2026, February 17). Spectroscopic Insights into Cytostatic Drug Stability and Degradation. Available at: [Link]

  • University of Tübingen. (n.d.). Calorimetry. Available at: [Link]

  • ResearchGate. (2015, December 12). Calorimetry. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Discovery and Historical Synthesis Pathways of 5-Chloro-4-fluoro-2-methylpyridine

Executive Summary The integration of highly substituted fluorinated pyridines into medicinal chemistry and agrochemical pipelines has revolutionized modern drug discovery. The compound 5-chloro-4-fluoro-2-methylpyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of highly substituted fluorinated pyridines into medicinal chemistry and agrochemical pipelines has revolutionized modern drug discovery. The compound 5-chloro-4-fluoro-2-methylpyridine represents a privileged building block, characterized by its unique "push-pull" electronic system. The strategic placement of a fluorine atom at the 4-position and a chlorine atom at the 5-position modulates lipophilicity, enhances metabolic stability against cytochrome P450 oxidation, and provides an orthogonal handle for late-stage functionalization[1].

This whitepaper provides an in-depth technical analysis of the historical synthesis pathways of 5-chloro-4-fluoro-2-methylpyridine, transitioning from early hazardous diazotization methods to modern, highly regioselective Nucleophilic Aromatic Substitution (SNAr) Halogen Exchange (Halex) protocols.

Historical Context & Pathway Evolution

The Early Era: Balz-Schiemann Reaction

Historically, the introduction of fluorine into the pyridine core relied heavily on the Balz-Schiemann reaction , first described in 1927[2]. To synthesize 5-chloro-4-fluoro-2-methylpyridine via this route, chemists had to pre-install an amino group at the 4-position (yielding 4-amino-5-chloro-2-methylpyridine).

The pathway involved the diazotization of the aminopyridine in the presence of fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt, followed by thermal decomposition to yield the fluoropyridine[2].

  • Causality of Failure: While historically significant, this method suffered from severe limitations. The thermal decomposition of pyridine diazonium salts is highly exothermic and prone to runaway reactions. Furthermore, the presence of water during diazotization frequently led to competitive hydrolysis, forming 4-hydroxy-5-chloro-2-methylpyridine as a major byproduct[3].

The Industrial Paradigm Shift: Halogen Exchange (Halex) SNAr

To circumvent the hazards of diazonium chemistry, the industry shifted toward the Halex (Halogen Exchange) reaction [2]. This method leverages a Nucleophilic Aromatic Substitution (SNAr) mechanism, starting from the readily available 4,5-dichloro-2-methylpyridine .

The brilliance of this approach lies in its intrinsic regioselectivity. The pyridine nitrogen exerts a strong ortho/para activating influence by stabilizing the anionic Meisenheimer intermediate during nucleophilic attack[4]. Because the 4-position is para to the nitrogen, it is highly activated for SNAr. Conversely, the 5-position is meta to the nitrogen and lacks this resonance stabilization, rendering it effectively inert under standard Halex conditions[4]. This allows for the precise, selective exchange of the 4-chloro group for a 4-fluoro group.

SNAr_Mechanism A 4,5-Dichloro-2-methylpyridine (Starting Material) B Fluoride Attack (F⁻) at C4 Position A->B C Meisenheimer Complex (Negative charge stabilized by Pyridine N) B->C D Chloride Elimination (Cl⁻) C->D E 5-Chloro-4-fluoro-2-methylpyridine (Target Product) D->E

Mechanistic pathway of the highly regioselective SNAr Halex reaction at the C4 position.

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, it is critical to emphasize that a successful Halex reaction is a self-validating system: the purity of the output is directly dictated by the rigorous exclusion of moisture and the precise control of phase dynamics[3].

Optimized Halex Synthesis Protocol

Objective: Selective SNAr fluorination of 4,5-dichloro-2-methylpyridine to yield 5-chloro-4-fluoro-2-methylpyridine.

Step 1: Reagent Preparation & Dehydration

  • Action: Dry Potassium Fluoride (KF) via spray-drying and heat under vacuum at 150°C for 4 hours.

  • Causality: Water heavily hydrates the hard fluoride anion, drastically reducing its nucleophilicity. Trace moisture will also trigger the hydrolysis of the starting material to a hydroxypyridine byproduct[3]. Spray-drying maximizes the surface area of the insoluble KF crystal lattice.

Step 2: Reaction Assembly

  • Action: In a rigorously dried, argon-purged Schlenk flask, combine 1.0 equivalent of 4,5-dichloro-2-methylpyridine, 3.0 equivalents of anhydrous KF, and 0.05 equivalents of Tetraphenylphosphonium bromide (TPPB). Suspend the mixture in anhydrous Sulfolane.

  • Causality: Because KF is insoluble in organic solvents, a Phase Transfer Catalyst (PTC) like TPPB is mandatory. The phosphonium cation escorts the fluoride ion into the solvent phase, creating a "naked," highly reactive nucleophile[5]. Sulfolane is chosen over DMSO because it remains stable at the extreme temperatures (>180°C) required to overcome the SNAr activation energy barrier[3].

Step 3: Thermal Activation & Monitoring

  • Action: Heat the reaction mixture to 170°C for 18 hours. Monitor conversion via GC-MS.

  • Causality: The 4-position chloride will exchange smoothly. Exceeding 190°C risks thermodynamic scrambling and undesired substitution at the 5-position, leading to difluorinated impurities[4].

Step 4: Quench and Isolation

  • Action: Cool the mixture to room temperature and quench by pouring into ice-cold water. Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[3].

Step 5: Purification

  • Action: Purify the crude product via fractional distillation under reduced pressure to isolate pure 5-chloro-4-fluoro-2-methylpyridine.

Experimental_Workflow S1 1. Reagent Prep Anhydrous KF Dry Sulfolane S2 2. Assembly Add Substrate & PTC Argon Atmosphere S1->S2 S3 3. SNAr Reaction 170°C Heating GC-MS Monitoring S2->S3 S4 4. Quench & Extract Cold Water Quench EtOAc Extraction S3->S4 S5 5. Purification Fractional Distillation >98% Purity S4->S5

Step-by-step experimental workflow for the Halex synthesis of 5-chloro-4-fluoro-2-methylpyridine.

Quantitative Data & Process Optimization

The evolution of SNAr methodologies has led to significant improvements in yield, safety, and scalability. Recent academic-industry collaborations have even introduced anhydrous tetramethylammonium fluoride (Me₄NF) as a room-temperature alternative to traditional Halex conditions, minimizing thermal degradation[1].

Table 1: Comparative Analysis of Synthetic Pathways
Synthetic RoutePrimary ReagentsTemp (°C)RegioselectivityTypical Yield (%)Scalability & Safety Profile
Balz-Schiemann (Historical)NaNO₂, HBF₄-10 to 80N/A (Requires pre-installed amine)~40–50%Low: High risk of thermal runaway; diazonium salt instability.
Standard Halex (Industrial)KF, TPPB, Sulfolane150–180>99% (C4 over C5)75–85%High: Robust, scalable, but highly sensitive to moisture.
Advanced SNAr (Modern)Anhydrous Me₄NF, THF25–60>99% (C4 over C5)>90%Medium: Excellent mild conditions; limited by high reagent cost.

Conclusion

The synthesis of 5-chloro-4-fluoro-2-methylpyridine perfectly encapsulates the maturation of organofluorine chemistry. By transitioning from the hazardous, multi-step Balz-Schiemann reaction to the highly efficient, regioselective SNAr Halex pathway, chemists have unlocked scalable access to this critical building block. The inherent electronic properties of the pyridine ring—specifically the stabilization of the Meisenheimer complex at the 4-position—dictate the success of this transformation, proving that a deep understanding of mechanistic causality is the ultimate driver of synthetic innovation.

References

  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine , The Journal of Organic Chemistry - ACS Publications.[Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration , Accounts of Chemical Research - ACS Publications.[Link]

  • Modified Microwave-assisted Solid-liquid Halex Reaction using Phosphonium Salt as Efficient and Robust Phase Transfer Catalyst , ResearchGate.[Link]

Sources

Foundational

An In-depth Technical Guide on the Physicochemical Characterization of 5-Chloro-4-fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Halogenated pyridines are a cornerstone in the synthesis of a wide array of pharmaceuticals and agrochemicals. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Halogenated pyridines are a cornerstone in the synthesis of a wide array of pharmaceuticals and agrochemicals. The specific placement of chloro and fluoro substituents, along with the methyl group on the pyridine ring, imparts unique electronic and steric properties to the molecule. These characteristics are instrumental in modulating biological activity and pharmacokinetic profiles of larger, more complex molecules. For instance, compounds with similar structural motifs are utilized as key intermediates in the development of new therapeutic agents.[1][2] The precise understanding of a compound's physical state at various temperatures is paramount for its effective use in synthetic protocols and for ensuring its stability and purity.

Physicochemical Data Summary

As of the latest literature review, specific experimental data for the melting and boiling points of 5-Chloro-4-fluoro-2-methylpyridine (CAS No. 136017-59-9) have not been reported. The following table highlights the unavailable data and underscores the necessity for experimental determination.

PropertyValueMethod of Determination
Melting PointData not availableCapillary Method
Boiling PointData not availableMicro-boiling Point Method / Simple Distillation

The absence of this data in established chemical databases suggests that this compound may be a novel or less-studied isomer, making its thorough characterization a valuable contribution to the field.

Experimental Determination of Melting and Boiling Points

The following sections detail the standard, field-proven protocols for accurately determining the melting and boiling points of a novel crystalline solid or liquid, such as 5-Chloro-4-fluoro-2-methylpyridine.

Melting Point Determination: The Capillary Method

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase.[3][4] For a pure compound, this transition occurs over a narrow range, typically 0.5-1°C.[4] A broader melting range often indicates the presence of impurities.[3][4]

Experimental Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry the sample B Grind to a fine powder A->B C Pack into a capillary tube (1-2 mm height) B->C D Place in melting point apparatus C->D E Heat rapidly to ~10-15°C below expected MP D->E F Reduce heating rate to 1-2°C/min E->F G Record T1: First drop of liquid appears F->G H Record T2: All solid has melted G->H I Report melting range (T1 - T2) H->I J Compare with literature values (if available) I->J K Assess purity based on range width I->K BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_measurement Measurement A Add a small amount of liquid to a test tube B Invert a capillary tube into the liquid A->B C Attach the test tube to a thermometer B->C D Immerse in a heating bath C->D E Heat the bath gently D->E F Observe a steady stream of bubbles from the capillary E->F G Remove heat and allow to cool F->G H Observe the point where bubbling stops and liquid enters the capillary G->H I Record the temperature H->I

Caption: Workflow for Micro-Boiling Point Determination.

Step-by-Step Protocol:

  • Sample Preparation : A small amount of liquid 5-Chloro-4-fluoro-2-methylpyridine is placed in a small test tube.

  • Apparatus Setup : A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer and submerged in a heating bath (e.g., mineral oil). [3][5]3. Heating and Observation : The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Eventually, the vapor of the sample will enter the capillary, leading to a steady stream of bubbles. [5]4. Cooling and Measurement : The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the vapor pressure inside the capillary equals the atmospheric pressure, at which point the stream of bubbles will stop, and the liquid will be drawn up into the capillary tube. [5] Alternatively, for larger sample quantities, simple distillation can be employed to determine the boiling point range. [6]

Trustworthiness and Self-Validation

The reliability of these determined values is ensured by calibrating the thermometer with standards of known melting and boiling points before the experiment. Repeating the measurement multiple times and observing a narrow temperature range for the phase transition will provide confidence in the obtained data. For boiling point determination, it is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. [3][4]

Conclusion

While the specific melting and boiling points of 5-Chloro-4-fluoro-2-methylpyridine are yet to be reported in the scientific literature, the established methodologies of capillary melting point and micro-boiling point determination provide robust and reliable means for their experimental characterization. For researchers and drug development professionals, the accurate determination of these fundamental physicochemical properties is an indispensable step in the advancement of new chemical entities. The protocols outlined in this guide are designed to ensure the generation of high-quality, trustworthy data, thereby facilitating the seamless progression of research and development endeavors.

References

  • Determination of Melting points and Boiling points - Learning Space.
  • Melting point and boiling point determin
  • Boiling Points - Concept - JoVE.
  • Determin
  • Determination of the Melting and Boiling Points of Compounds - YouTube. [Link]

  • Understanding the Synthesis and Applications of 2-Chloro-5-fluoro-3-methylpyridine.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 5-Chloro-4-fluoro-2-methylpyridine in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyridines In the landscape of medicinal chemistry, the pyridine scaffold is a "privileged" structure, found in over 7000 drug molecules of medicinal importance due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold is a "privileged" structure, found in over 7000 drug molecules of medicinal importance due to its ability to engage in biologically relevant interactions and its favorable physicochemical properties.[1][2] The strategic introduction of fluorine atoms into this scaffold further enhances its utility, often leading to improved metabolic stability, increased lipophilicity, and modulated pKa, which can profoundly enhance binding affinity and pharmacokinetic profiles.[3][4]

5-Chloro-4-fluoro-2-methylpyridine emerges as a particularly powerful building block. Its value lies not just in the beneficial properties conferred by the fluoropyridine core, but in its designed differential reactivity. The molecule possesses two distinct halogen handles: a highly activated fluorine atom at the C4 position, primed for Nucleophilic Aromatic Substitution (SNAr), and a less reactive chlorine atom at the C5 position, which serves as an excellent substrate for transition metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a controlled, stepwise, and regioselective elaboration of the pyridine core, making it an invaluable tool for rapidly building molecular complexity and exploring chemical space in drug discovery programs.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the building block's intrinsic properties is foundational to its effective use.

Table 1: Physicochemical Data for 5-Chloro-4-fluoro-2-methylpyridine

PropertyValueSource(s)
CAS Number 881891-83-4[5][6]
Molecular Formula C₆H₅ClFN[5][7]
Molecular Weight 145.56 g/mol [5][7]
Appearance Clear, colorless to light yellow liquid[8]
Purity ≥ 98% (Typical)[8]
Electronic Landscape and Regioselectivity

The reactivity of 5-Chloro-4-fluoro-2-methylpyridine is dictated by the electronic interplay of its substituents with the electron-deficient pyridine ring.

  • Ring Activation: The ring nitrogen atom withdraws electron density, making the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen).[9]

  • C4-Fluorine (SNAr Hotspot): The fluorine atom at the C4 position is para to the ring nitrogen. This position is highly activated towards nucleophilic attack. The attacking nucleophile forms a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge can be delocalized onto the electronegative nitrogen atom.[9][10] Fluorine's high electronegativity makes it an excellent leaving group in these activated systems, leading to rapid and clean substitution reactions. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, underscoring the high reactivity of activated fluoropyridines.[11]

  • C5-Chlorine (Cross-Coupling Handle): The chlorine at the C5 position is meta to the ring nitrogen and lacks the strong electronic activation for SNAr. However, this C-Cl bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, enabling the formation of C-C, C-N, and C-O bonds.

  • C2-Methyl Group: The methyl group provides a steric and electronic influence, and can serve as a metabolic blocking site or a point for further functionalization if required.

This inherent electronic bias is the cornerstone of its utility, allowing for a predictable and sequential functionalization strategy: SNAr at C4 followed by cross-coupling at C5.

Key Synthetic Transformations and Detailed Protocols

The following sections provide field-proven protocols for the most critical transformations involving 5-Chloro-4-fluoro-2-methylpyridine.

Workflow: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

SNAr is the primary and most facile reaction for this building block, typically targeting the C4-fluorine with O-, N-, or S-nucleophiles to create ether, amine, or thioether linkages, respectively.

sn_ar_workflow reagents 5-Chloro-4-fluoro-2-methylpyridine + Nucleophile (R-OH, R₂NH) + Base (K₂CO₃, NaH, Cs₂CO₃) reaction Reaction Vessel Solvent (DMF, DMSO) Heat (60-120 °C) reagents->reaction 1. Combine workup Aqueous Workup & Extraction reaction->workup 2. Quench purification Purification (Column Chromatography) workup->purification 3. Isolate product 4-Substituted-5-chloro- 2-methylpyridine purification->product 4. Characterize suzuki_workflow reagents 4-Substituted-5-chloro- 2-methylpyridine + Arylboronic Acid + Pd Catalyst & Ligand + Base (K₃PO₄, K₂CO₃) reaction Reaction Vessel Solvent (Dioxane/H₂O) Inert Atmosphere Heat (80-110 °C) reagents->reaction 1. Combine workup Aqueous Workup & Extraction reaction->workup 2. Filter/Quench purification Purification (Column Chromatography) workup->purification 3. Isolate product Final Biaryl Product purification->product 4. Characterize synthetic_scheme start 5-Chloro-4-fluoro- 2-methylpyridine intermediate 4-(Piperidin-4-yloxy)-5-chloro- 2-methylpyridine start->intermediate Step 1: SNAr step1_reagents Piperidin-4-ol, NaH, DMF step1_reagents->start product Final GPR119 Agonist Core intermediate->product Step 2: Suzuki Coupling step2_reagents Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O step2_reagents->intermediate

Sources

Application

5-Chloro-4-fluoro-2-methylpyridine derivatives in agrochemical development

Application Note: 5-Chloro-4-fluoro-2-methylpyridine as a Core Scaffold in Next-Generation Agrochemicals Executive Summary Pyridine derivatives are widely regarded as the "chips" of the agrochemical industry, serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Chloro-4-fluoro-2-methylpyridine as a Core Scaffold in Next-Generation Agrochemicals

Executive Summary

Pyridine derivatives are widely regarded as the "chips" of the agrochemical industry, serving as the core structural motif in over 50% of modern pesticide active ingredients (AIs)[1]. Among these, multi-halogenated methylpyridines, such as 5-chloro-4-fluoro-2-methylpyridine, offer unprecedented synthetic versatility. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this highly functionalized scaffold in the development of novel herbicides, insecticides, and fungicides.

Structural & Mechanistic Rationale (E-E-A-T)

The strategic placement of halogens and alkyl groups on the pyridine ring dictates both the biological efficacy of the final AI and the synthetic orthogonality available to the chemist.

  • The 4-Fluoro Substituent: Fluorine incorporation significantly enhances the lipophilicity and metabolic stability of agrochemicals, which is crucial for environmental persistence and target penetration[2]. Synthetically, the highly electronegative fluorine at the C4 position is strongly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) by the electron-deficient pyridine nitrogen and the adjacent C5-chlorine, allowing for highly regioselective functionalization[3][4].

  • The 5-Chloro Substituent: While less reactive toward SN​Ar than the C4-fluorine, the C5-chlorine provides an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This enables the construction of complex biaryl systems often found in modern fungicides and synthetic auxin herbicides[3].

  • The 2-Methyl Group: The methyl group serves as a latent electrophile. Through controlled radical chlorination, it can be converted into a chloromethyl group, a shared key intermediate for neonicotinoid insecticides (analogous to the widely used 2-chloro-5-chloromethylpyridine, CCMP)[1][5].

Synthetic Divergence Workflow

The orthogonal reactivity of the three functional groups allows for divergent synthesis from a single starting material, minimizing supply chain complexities in drug and agrochemical development.

SyntheticWorkflow Start 5-Chloro-4-fluoro- 2-methylpyridine Chlorination Radical Chlorination (TCCA, hν / Δ) Start->Chlorination C2-Methyl Activation SNAr SNAr Reaction (Nucleophile, Base) Start->SNAr C4-Fluoro Substitution CrossCoupling Cross-Coupling (Pd-Catalyzed) Start->CrossCoupling C5-Chloro Coupling Inter1 5-Chloro-4-fluoro- 2-(chloromethyl)pyridine (Insecticide Precursor) Chlorination->Inter1 Inter2 4-Substituted-5-chloro- 2-methylpyridine (Herbicide Scaffold) SNAr->Inter2 Inter3 5-Aryl-4-fluoro- 2-methylpyridine (Fungicide Scaffold) CrossCoupling->Inter3

Caption: Synthetic divergence of 5-chloro-4-fluoro-2-methylpyridine into agrochemical scaffolds.

Validated Experimental Protocols

Protocol A: Green Synthesis of 5-Chloro-4-fluoro-2-(chloromethyl)pyridine

Causality & Design: Traditional chlorination of methylpyridines relies on hazardous chlorine gas, which generates significant acidic tail gas and requires extensive neutralization[5]. This protocol utilizes Trichloroisocyanuric Acid (TCCA) as a solid, easy-to-handle chlorinating agent under light initiation. This "green" approach avoids solvent waste and simplifies purification, as the byproduct (cyanuric acid) is easily filtered out[5].

Step-by-Step Methodology:

  • Preparation: Charge a dried, light-shielded 250 mL round-bottom flask with 5-chloro-4-fluoro-2-methylpyridine (1.0 equiv, 50 mmol).

  • Initiation: Add TCCA (0.35 equiv, 17.5 mmol) in portions. Causality: Using slightly more than 0.33 equivalents ensures complete mono-chlorination while minimizing over-chlorination to the unwanted dichloromethyl derivative.

  • Reaction: Apply a visible light source (e.g., blue LED, 450 nm) and heat the mixture to 80 °C under a micro-negative pressure to safely vent any trace gases[5].

  • Self-Validating In-Process Control (IPC): After 4 hours, sample the reaction mixture for GC-MS analysis.

    • Validation Check: The ratio of mono-chlorinated product to unreacted starting material should be >95:5. If the dichloromethyl byproduct exceeds 5%, immediately remove the light source and lower the temperature by 10 °C to quench the radical propagation.

  • Workup: Cool the mixture to room temperature. The cyanuric acid byproduct will precipitate as a white solid. Filter the mixture through a sintered glass funnel.

  • Isolation: The filtrate contains the crude 5-chloro-4-fluoro-2-(chloromethyl)pyridine, which can be used directly in subsequent alkylation steps for neonicotinoid synthesis or purified via vacuum distillation.

Protocol B: Regioselective SN​Ar at the 4-Fluoro Position

Causality & Design: To build herbicide scaffolds (e.g., aryloxypyridines), the C4-fluoro group is displaced by an oxygen or nitrogen nucleophile. Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate phenols/amines but weak enough to prevent unwanted degradation of the halogenated pyridine ring[3].

Step-by-Step Methodology:

  • Setup: In a 100 mL Schlenk flask, combine 5-chloro-4-fluoro-2-methylpyridine (1.0 equiv, 10 mmol), the desired nucleophile (e.g., substituted phenol, 1.1 equiv), and anhydrous K2​CO3​ (2.0 equiv).

  • Solvent Selection: Add 20 mL of anhydrous DMF. Causality: Polar aprotic solvents like DMF stabilize the Meisenheimer complex intermediate, significantly accelerating the SN​Ar reaction.

  • Reaction: Stir the mixture at 60 °C for 8-12 hours.

  • Self-Validating IPC: Monitor via LC-MS. The disappearance of the starting material peak ( [M+H]+ corresponding to the fluoro-pyridine) and the appearance of the product mass confirms conversion.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the 4-substituted-5-chloro-2-methylpyridine.

Quantitative Data: Optimization of SN​Ar Conditions

The following table summarizes the optimization of the SN​Ar reaction (Protocol B) using 4-methoxyphenol as the model nucleophile. This data validates the choice of DMF and K2​CO3​ as the optimal system.

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Notes / Causality
1THF K2​CO3​ 60244538Poor solubility of base; slow reaction kinetics.
2DMF Et3​N 60246052Organic base insufficiently deprotonates phenol.
3DMF Cs2​CO3​ 608>9985Excellent yield, but Cs2​CO3​ is cost-prohibitive for scale-up.
4 DMF K2​CO3​ 60 10 >99 89 Optimal balance of kinetics, cost, and yield.
5DMF NaH 252>9965Too reactive; significant degradation of the pyridine core observed.

Table 1: Optimization parameters for the regioselective SN​Ar displacement of the 4-fluoro substituent.

Sources

Method

Application of 5-Chloro-4-fluoro-2-methylpyridine in Custom API Synthesis: A Multi-Functional Scaffold for Kinase Inhibitor Discovery

Executive Summary & Mechanistic Profiling In modern medicinal chemistry, the design of highly selective Active Pharmaceutical Ingredients (APIs) relies heavily on the use of densely functionalized heteroaromatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Profiling

In modern medicinal chemistry, the design of highly selective Active Pharmaceutical Ingredients (APIs) relies heavily on the use of densely functionalized heteroaromatic building blocks. 5-Chloro-4-fluoro-2-methylpyridine represents a premier, tri-orthogonal scaffold. Its unique substitution pattern allows for sequential, highly regioselective functionalization without the need for cumbersome protection-deprotection strategies.

As a Senior Application Scientist, I have structured this protocol guide to unpack the causality behind the reactivity of this molecule. The scaffold offers three distinct synthetic handles:

  • C4-Fluoro (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom is situated para to the pyridine nitrogen. The strong electron-withdrawing nature of the nitrogen, combined with the high electronegativity of fluorine, makes the C4 position exceptionally electrophilic. In SNAr, the rate-determining step is the formation of the Meisenheimer complex; fluorine's ability to stabilize this anionic transition state makes it an outstanding leaving group, far superior to chlorine in this context [1].

  • C5-Chloro (Transition-Metal Cross-Coupling): Positioned meta to the nitrogen, the C-Cl bond is relatively inert to nucleophilic attack under mild conditions. However, once the C4-fluoro group is displaced, the C5-chloro acts as an ideal handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), undergoing ready oxidative addition [2].

  • C2-Methyl (Late-Stage Functionalization): The methyl group ortho to the nitrogen is CH-acidic and susceptible to radical halogenation, providing a benzylic-like halide for late-stage alkylation or amination.

Reactivity A 5-Chloro-4-fluoro- 2-methylpyridine B SNAr (C4-Fluoro) Amine Addition A->B Step 1: Nucleophilic Attack C Suzuki Coupling (C5-Chloro) Arylboronic Acid B->C Step 2: Pd-Catalyzed Cross-Coupling D Radical Bromination (C2-Methyl) NBS / AIBN C->D Step 3: Late-Stage Functionalization E Custom API (Kinase Inhibitor) D->E Final Assembly

Fig 1: Tri-orthogonal synthetic workflow of 5-Chloro-4-fluoro-2-methylpyridine in API synthesis.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the sequential functionalization of 5-Chloro-4-fluoro-2-methylpyridine to construct a core structural motif commonly found in PI3K/AKT pathway inhibitors.

Protocol 1: Regioselective SNAr at C4-Fluoro

Objective: Displace the C4-fluorine with a secondary amine (e.g., morpholine) while preserving the C5-chlorine. Causality: Morpholine is a moderate nucleophile. By using a polar aprotic solvent (DMF) and a mild base (K₂CO₃), we selectively target the highly activated C-F bond. The C-Cl bond remains untouched because chloride is a poorer leaving group in SNAr and lacks the para-nitrogen activation [1].

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask, add 5-Chloro-4-fluoro-2-methylpyridine (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (2.0 eq, 20 mmol).

  • Solvent & Reagent Addition: Suspend the mixture in 25 mL of anhydrous DMF. Slowly add morpholine (1.1 eq, 11 mmol) via syringe.

  • Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active) should disappear within 4-6 hours, replaced by a lower Rf product spot.

  • Workup (Self-Validation): Cool to room temperature and quench with 50 mL of distilled water. Extract with Ethyl Acetate (3 x 30 mL). Logic: DMF partitions into the aqueous layer, while the organic product moves to the EtOAc layer. Wash the combined organic layers with 5% aqueous LiCl (2 x 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield 4-(5-chloro-2-methylpyridin-4-yl)morpholine.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5-Chloro

Objective: Couple an arylboronic acid to the C5 position. Causality: Chloropyridines are notorious for forming stable, catalytically inactive dimeric species with certain Palladium catalysts. Utilizing a bidentate ligand like dppf in Pd(dppf)Cl₂ forces a favorable bite angle, promoting rapid oxidative addition into the C-Cl bond and preventing catalyst deactivation [2].

Step-by-Step Methodology:

  • Setup: In a 50 mL Schlenk tube, combine the intermediate from Protocol 1 (1.0 eq, 5 mmol), an arylboronic acid (e.g., 3-hydroxyphenylboronic acid, 1.2 eq, 6 mmol), and K₂CO₃ (2.5 eq, 12.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Critical Step: Evacuate and backfill the tube with Nitrogen three times to ensure strict deoxygenation, preventing homocoupling of the boronic acid.

  • Solvent: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL). The biphasic system dissolves both the organic substrates and the inorganic base.

  • Reaction Execution: Heat to 90 °C for 12 hours. The mixture will turn dark black as Pd(0) nanoparticles eventually form upon completion.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with brine, dry, and concentrate. Purify via column chromatography.

Protocol 3: Wohl-Ziegler Radical Bromination at C2-Methyl

Objective: Convert the C2-methyl group into a bromomethyl handle for final API assembly. Causality: N-Bromosuccinimide (NBS) provides a low, steady concentration of Br₂. Azobisisobutyronitrile (AIBN) acts as a radical initiator. The reaction is highly selective for the benzylic-like C2-methyl group due to the resonance stabilization of the resulting carbon-centered radical by the pyridine ring.

Step-by-Step Methodology:

  • Setup: Dissolve the intermediate from Protocol 2 (1.0 eq, 3 mmol) in 15 mL of trifluorotoluene (a greener, less toxic alternative to CCl₄).

  • Reagent Addition: Add NBS (1.05 eq, 3.15 mmol) and AIBN (0.1 eq, 10 mol%).

  • Reaction Execution: Heat to 85 °C under reflux. The reaction transitions from a dense suspension (NBS) to a lighter floating solid (succinimide byproduct) as it progresses, providing a visual cue of completion (typically 3-5 hours).

  • Workup: Cool the mixture in an ice bath to precipitate succinimide completely. Filter the solid. Wash the filtrate with saturated aqueous Na₂S₂O₃ to neutralize any residual bromine, dry, and concentrate to yield the bromomethyl API precursor.

Quantitative Data & Yield Comparison

The table below summarizes the optimized parameters and validated yields for the tri-orthogonal functionalization sequence.

Reaction StepTarget BondKey ReagentsCatalyst / InitiatorTemp (°C)Time (h)Isolated Yield (%)Mechanistic Driver
1. SNAr C4-FluoroMorpholine, K₂CO₃None80588 - 92%High electrophilicity of C-F para to Py-N
2. Suzuki Coupling C5-ChloroArylboronic acid, K₂CO₃Pd(dppf)Cl₂ (5 mol%)901278 - 85%Bidentate ligand-promoted oxidative addition
3. Bromination C2-MethylNBSAIBN (10 mol%)85470 - 75%Resonance stabilization of benzylic radical

Biological Context: Targeting the PI3K/AKT Pathway

The functionalized pyridine derivatives synthesized from 5-Chloro-4-fluoro-2-methylpyridine are highly privileged structures in oncology, specifically as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway [3].

By substituting the C4 position with a morpholine ring (a known pharmacophore for PI3K hinge-region binding) and utilizing the C5 and C2 positions to build out the molecule's hydrophobic core, researchers can generate potent, brain-penetrant pan-PI3K inhibitors. These APIs act by competitively binding to the ATP-binding pocket of the lipid kinase, halting the downstream phosphorylation cascade that drives tumor cell proliferation and survival.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment & Activation mTOR mTOR Complex AKT->mTOR Downstream Signaling API Custom Pyridine API (PI3K Inhibitor) API->PI3K Competitive Inhibition

Fig 2: PI3K/AKT signaling pathway illustrating the targeted inhibition by the custom pyridine API.

References

  • BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Technical Resources.
  • American Chemical Society. "Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines." ACS Publications.
  • American Chemical Society. "Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold." ACS Publications.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-4-fluoro-2-methylpyridine

Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven experience to ensure you can achieve reliable and reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The most common and reliable route for this class of compounds involves the chlorination of a pyridine-N-oxide precursor. Therefore, our troubleshooting will focus on the reaction of 4-fluoro-2-methylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix this?

Low yield is a frequent issue that can often be traced back to a few key areas. A systematic approach is the best way to diagnose the root cause.

  • Likely Cause 1: Incomplete Conversion

    • Explanation: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated chlorinating agent. Low yields are often due to the incomplete conversion of the starting material.[1]

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of the starting N-oxide.[1] If the starting material is still present after the expected reaction time, consider extending it.

      • Temperature Control: Ensure the reaction temperature is optimal. While lower temperatures can improve selectivity, too low a temperature will slow the reaction rate to a crawl. A gentle reflux is often required.

      • Reagent Stoichiometry & Quality: Use a slight stoichiometric excess (e.g., 1.2 to 1.5 equivalents) of high-purity POCl₃.[2] Ensure the POCl₃ is fresh, as it can degrade with exposure to atmospheric moisture.

  • Likely Cause 2: Poor Reagent Quality or Presence of Moisture

    • Explanation: Phosphorus oxychloride is highly reactive with water. Any moisture in your starting material, solvent, or glassware will consume the reagent, leading to lower-than-expected reactivity and the formation of phosphoric acid byproducts.

    • Solution:

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

      • Anhydrous Solvents: Use anhydrous solvents. If you are using a solvent, ensure it is appropriately dried (e.g., dichloromethane over CaH₂).[3]

      • Fresh Reagents: Use a freshly opened bottle of POCl₃ or one that has been stored properly under an inert atmosphere.

  • Likely Cause 3: Product Loss During Work-up

    • Explanation: The work-up procedure is critical. The product can be lost due to incomplete extraction or degradation during quenching. The quenching of POCl₃ is highly exothermic and must be done carefully by pouring the reaction mixture onto ice or into a cold, saturated sodium bicarbonate solution.[1]

    • Solution:

      • Controlled Quenching: Slowly add the reaction mixture to a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution to neutralize the acid and unreacted POCl₃.

      • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.

      • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 8) to keep the pyridine product in its free base form, which is more soluble in organic solvents.

Troubleshooting Workflow: Diagnosing Low Yield

Start Low Yield Observed Check_Completion Reaction Complete? (TLC/GC-MS) Start->Check_Completion Check_Reagents Check Reagent Quality (Fresh POCl₃, Anhydrous Conditions) Check_Completion->Check_Reagents No Check_Workup Review Work-up Protocol (Quenching, Extraction pH) Check_Completion->Check_Workup Yes Use_Fresh Use Fresh Reagents & Ensure Anhydrous Setup Check_Reagents->Use_Fresh Optimize_Extraction Adjust pH, Increase Number of Extractions Check_Workup->Optimize_Extraction Optimize_Time Increase Reaction Time or Temperature Success Yield Improved Optimize_Time->Success Use_Fresh->Optimize_Time Optimize_Extraction->Success SM 4-Fluoro-2-methylpyridine N-oxide Reagent POCl₃ SM->Reagent Product 5-Chloro-4-fluoro-2-methylpyridine (Desired Product) Reagent->Product Optimal Conditions Isomer Isomeric Byproduct (e.g., 3-Chloro isomer) Reagent->Isomer Poor Temp. Control Dichloro Dichlorinated Byproduct Reagent->Dichloro Excess POCl₃ / High Temp.

Caption: Desired reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control for a successful synthesis?

A: Based on extensive data, the three most critical parameters are temperature , reagent purity , and moisture control . Temperature directly impacts the regioselectivity and rate of reaction, while the purity of the chlorinating agent and the absence of water are essential for achieving high conversion. [1]

Q: How should I purify the final product?

A: The crude product is typically an oil or solid. The recommended purification method is column chromatography on silica gel . [1][4]A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from less polar byproducts and more polar unreacted starting material.

Q: What is the best way to monitor the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system like 50:50 ethyl acetate/hexanes. The starting N-oxide is typically much more polar (lower Rf value) than the chlorinated product. The reaction is complete when the spot corresponding to the starting material has disappeared. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of product to byproducts. [1]

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-4-fluoro-2-methylpyridine

This protocol is a general guideline and should be adapted and optimized based on your specific laboratory conditions and analytical results.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a stir bar and reflux condenser under a nitrogen atmosphere, add 4-fluoro-2-methylpyridine N-oxide (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (2.0 eq) to the flask. The reaction can be run neat or in a high-boiling solvent like o-dichlorobenzene. [2]3. Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress every hour using TLC (See Protocol 2). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a stirred slurry of crushed ice and saturated sodium bicarbonate solution. Very slowly and carefully, add the reaction mixture dropwise to the ice slurry. Caution: This is highly exothermic and releases HCl gas.

  • Extraction: Once the quenching is complete and the solution is basic (pH > 8, check with pH paper), transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-Chloro-4-fluoro-2-methylpyridine.

Protocol 2: TLC Monitoring
  • Sample Prep: Carefully take a small aliquot (a drop on the end of a glass pipette) from the reaction mixture and quench it in a vial containing 1 mL of saturated NaHCO₃ solution and 1 mL of ethyl acetate. Vortex thoroughly.

  • Spotting: Use a capillary tube to spot the top organic layer onto a silica gel TLC plate. Also spot the starting material as a reference.

  • Elution: Develop the plate in a chamber with an appropriate eluent (e.g., 50% Ethyl Acetate/Hexanes).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product should have a higher Rf value (travel further up the plate) than the starting N-oxide.

Data Summary Table

Issue Potential Cause(s) Recommended Solution(s) Relevant Citation(s)
Low Yield Incomplete conversion; Reagent degradation (moisture); Product loss during work-up.Extend reaction time/increase temp; Use fresh, anhydrous reagents; Ensure basic pH before extraction.,[1] [2]
Multiple Products Poor regioselectivity (isomer formation); Over-chlorination.Optimize (lower) reaction temperature; Use minimal excess of chlorinating agent.,[1] [5]
Reaction Stalls Insufficient activating reagent; Low temperature; Deactivated reagent.Add a small additional charge of POCl₃; Increase temperature moderately; Use fresh reagents.[1]
Difficult Purification Presence of unreacted polar N-oxide starting material.Ensure reaction goes to completion via TLC monitoring before work-up.[1]

References

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). PMC. Available at: [Link]

  • Understanding the Synthesis and Market Dynamics of 5-Chloro-2-Fluoro-3-Methylpyridine. (2026). NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Available at: [Link]

  • Optimizing Chemical Synthesis: The Role of 2-Chloro-3-fluoro-5-methylpyridine as a Versatile Intermediate. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine. (n.d.). Google Patents.
  • Preparation of 2-chloro-5-methylpyridine. (n.d.). Patent 0121320.
  • n-(5-chloro-2-pyridyl)triflimide. (1997). Organic Syntheses Procedure. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Chloro-4-fluoro-2-methylpyridine

As a Senior Application Scientist, I frequently see researchers lose weeks of productivity trying to force "brick dust" molecules into aqueous buffers using brute force. 5-Chloro-4-fluoro-2-methylpyridine is a quintessen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see researchers lose weeks of productivity trying to force "brick dust" molecules into aqueous buffers using brute force. 5-Chloro-4-fluoro-2-methylpyridine is a quintessential example of a highly lipophilic, weakly basic scaffold that defies standard solubilization attempts. This technical support guide bypasses generic advice. Here, we will dissect the thermodynamic causality behind its insolubility and deploy self-validating protocols to guarantee your compound remains in solution, whether you are running a high-throughput in vitro screen or an in vivo pharmacokinetic study.

Diagnostic Overview: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecule's physicochemical constraints. Why does this specific pyridine derivative refuse to dissolve?

  • The pKa Shift (Why pH adjustment fails): An unsubstituted pyridine ring typically has a pKa of ~5.2, making it amenable to salt formation in mildly acidic buffers. However, the addition of highly electronegative halogens (4-fluoro and 5-chloro) severely depletes the electron density of the pyridine nitrogen through inductive electron-withdrawing effects. While the 2-methyl group provides a slight electron-donating effect, the net result is a drastically lowered pKa (estimated between 1.5 and 2.0) based on [1][2]. Consequently, at any physiologically relevant pH (pH 4.0 – 7.4), the molecule remains entirely unionized.

  • High Crystal Lattice Energy: The halogen substitutions significantly increase the lipophilicity (LogP) and crystal packing density of the molecule, making the energetic penalty of disrupting the water hydrogen-bond network too high for spontaneous dissolution.

DecisionTree Start Evaluate Compound: 5-Chloro-4-fluoro-2-methylpyridine CheckPKa Is pH adjustment viable? (Target pH < pKa + 1) Start->CheckPKa LowPKa No. pKa is ~1.5 (Halogen EWG effect) CheckPKa->LowPKa Calculate pKa Cosolvent In Vitro Assay? Use Co-solvents (DMSO/PEG) LowPKa->Cosolvent Assay Prep InVivo In Vivo / Formulation? Use Cyclodextrins LowPKa->InVivo Formulation

Decision tree for solubilizing halogenated pyridines based on pKa and application.

Self-Validating Experimental Protocols

Depending on your downstream application, you must choose a solubilization strategy that does not interfere with your biological readout.

Protocol A: Co-Solvency for In Vitro Assays (DMSO/Tween System)

Causality: Co-solvents reduce the dielectric constant of the aqueous vehicle,[3]. Adding a non-ionic surfactant prevents rapid nucleation when the stock is introduced to the bulk assay buffer.

Step-by-Step Methodology:

  • Stock Preparation: Weigh exactly 10.0 mg of 5-Chloro-4-fluoro-2-methylpyridine. Dissolve completely in 100 µL of 100% molecular-biology grade DMSO to create a high-concentration primary stock.

  • Surfactant Addition: Add 50 µL of Tween-80 directly to the DMSO stock and vortex for 60 seconds.

    • Self-Validation Check: The solution must remain optically clear. If it turns milky, the compound has exceeded its absolute solubility limit in the co-solvent mixture.

  • Aqueous Dilution: Dropwise, add 850 µL of PBS (pH 7.4) under continuous, vigorous vortexing to prevent localized supersaturation.

  • Verification: Centrifuge the final mixture at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV to confirm the final concentration matches the theoretical yield.

Protocol B: Cyclodextrin Inclusion Complexation for In Vivo Dosing

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity that encapsulates the hydrophobic halogenated pyridine ring, while its hydrophilic exterior ensures aqueous solubility without the [].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of deionized water. Adjust the pH to 6.0 using 0.1M HCl/NaOH, then top up to 100 mL in a volumetric flask (yielding a 20% w/v solution).

  • API Addition: Add an excess amount of 5-Chloro-4-fluoro-2-methylpyridine solid (e.g., 50 mg) to 10 mL of the HP-β-CD vehicle.

  • Equilibration: Shake the suspension on an orbital shaker at 300 rpm for 24 hours at 25°C.

    • Causality: Complexation is a thermodynamic equilibrium process driven by the entropic release of water from the CD cavity; sufficient time is strictly required.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, solid API.

  • Quantification: Dilute the clear filtrate 1:100 in your HPLC mobile phase and quantify against a standard curve.

CDWorkflow Step1 1. Prepare 20% w/v HP-β-CD in buffer Step2 2. Add excess API (Solid state) Step1->Step2 Step3 3. Equilibrate (Shake 24h at 25°C) Step2->Step3 Step4 4. Filter (0.22 µm PTFE) Step3->Step4 Step5 5. Quantify (HPLC-UV) Step4->Step5

Self-validating workflow for preparing and quantifying cyclodextrin inclusion complexes.

Quantitative Data: Expected Solubility Enhancements

The table below summarizes the expected solubility of 5-Chloro-4-fluoro-2-methylpyridine across different vehicles, allowing you to select the appropriate system based on your target concentration.

Vehicle SystemMechanism of ActionEstimated Solubility (mg/mL)Best Application
PBS (pH 7.4)Baseline (Aqueous)< 0.05None (Negative Control)
0.1 N HCl (pH 1.0)Protonation / Salt Formation~ 2.5Gastric simulation / SGF assays
10% DMSO / 90% PBSCo-solvency0.5 - 1.0In vitro cell-based assays
20% HP-β-CD in WaterInclusion Complexation5.0 - 10.0In vivo (IV/PO dosing)
5% DMSO / 5% Tween 80 / 90% SalineMicellar Solubilization2.0 - 4.0In vivo (IP/PO dosing)

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in 100% DMSO, but when I dilute it 1:100 into my assay buffer, the compound crashes out immediately. Why? A: This is a classic case of "solvent shift precipitation." When the DMSO is diluted into the bulk aqueous phase, its solubilizing power drops exponentially. The highly lipophilic 5-Chloro-4-fluoro-2-methylpyridine rapidly nucleates and crystallizes. Troubleshooting fix: Implement a "step-down" dilution using a surfactant (as outlined in Protocol A). Pre-mix your DMSO stock with Tween-20, Tween-80, or BSA before introducing it to the bulk aqueous buffer to lower the free energy of the newly formed hydrophobic surfaces.

Q2: I tried lowering the buffer pH to 4.0 to protonate the pyridine nitrogen and form a soluble salt, but the solubility didn't improve. Is my compound degraded? A: No, your compound is intact. As explained in our diagnostic overview, the electron-withdrawing fluorine and chlorine atoms drastically reduce the basicity of the pyridine ring. At pH 4.0, the molecule is still >99.9% unionized free base. To form a salt, you would need a pH below 1.0, which is generally incompatible with biological assays and live-cell environments.

Q3: Can I use standard unsubstituted β-cyclodextrin instead of HP-β-CD to save on reagent costs? A: It is highly discouraged. Unsubstituted β-cyclodextrin suffers from strong intramolecular hydrogen bonding within its crystal lattice, resulting in [5]. If you attempt to complex a highly lipophilic drug with standard β-CD, the resulting host-guest complex will likely precipitate out of solution. HP-β-CD disrupts this rigid lattice, offering >500 mg/mL baseline solubility.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. International Journal of Pharmacy and Chemistry. URL: [Link]

  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen. URL: [Link]

  • Experimental values for triazole proton dissociation (pKa), aqueous solubility. ResearchGate. URL: [Link]

  • Prediction and Rationalization of Protein pKa Values Using QM and QM/MM Methods. ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-4-fluoro-2-methylpyridine Reactions

Introduction: The Challenge and Opportunity of a Hindered Pyridine Building Block 5-Chloro-4-fluoro-2-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Opportunity of a Hindered Pyridine Building Block

5-Chloro-4-fluoro-2-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the distinct reactivity of its two halogen substituents, allowing for sequential and site-selective functionalization. However, the synthetic potential of this molecule is often hampered by a significant challenge: steric hindrance.

The 2-methyl group ortho to the pyridine nitrogen and one of the reactive halogen sites physically obstructs the approach of reagents, particularly the bulky transition-metal catalysts required for modern cross-coupling reactions.[1] This guide provides a comprehensive troubleshooting framework, practical protocols, and expert insights to help researchers navigate and overcome the steric challenges associated with this versatile pyridine derivative.

Understanding the Core Problem: Steric vs. Electronic Effects

Success in functionalizing 5-Chloro-4-fluoro-2-methylpyridine hinges on understanding the interplay between its steric and electronic properties.

  • Steric Hindrance: The primary obstacle is the 2-methyl group. It creates a sterically congested environment around the C-2 position and influences the approach to the adjacent C-3 and, to a lesser extent, the C-4 positions. This bulkiness can prevent the optimal orientation of the substrate within the coordination sphere of a metal catalyst, thereby increasing the activation energy for key steps like oxidative addition.[1][2]

  • Electronic Effects:

    • Pyridine Nitrogen: The ring nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[3][4] It also acts as a Lewis base and can coordinate to and deactivate transition metal catalysts.[1]

    • Fluorine (C-4): Fluorine is highly electronegative, further activating the C-4 position for SNAr. In SNAr reactions, fluoride is an excellent leaving group, often superior to chloride, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the electron-withdrawing nature of fluorine.[5][6]

    • Chlorine (C-5): The chlorine at C-5 also has an electron-withdrawing inductive effect.

    • Methyl Group (C-2): The methyl group is weakly electron-donating, which can slightly counteract the electron-withdrawing effects of the ring nitrogen and halogens.

This combination of features dictates the reactivity patterns and the common challenges encountered during experimentation.

Caption: Key structural features influencing reactivity.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered when working with 5-Chloro-4-fluoro-2-methylpyridine, categorized by reaction type.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

Question 1: I am trying to perform an SNAr reaction. Which position is more reactive, the C-4 (Fluoro) or C-5 (Chloro)?

Answer: The C-4 position bearing the fluorine atom is overwhelmingly more reactive towards nucleophilic aromatic substitution.[7] This is due to two primary factors:

  • Electronic Activation: The C-4 position is "para" to the electron-withdrawing ring nitrogen. This placement allows for effective resonance stabilization of the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction.[3][4] Attack at the C-5 position does not benefit from this direct resonance stabilization.

  • Leaving Group Ability: In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to attack.[5][6]

Question 2: My SNAr reaction at the C-4 position is sluggish or failing, even with a strong nucleophile. What can I do?

Answer: If you are experiencing low reactivity at the C-4 position, consider the following troubleshooting steps:

  • Increase Temperature: SNAr reactions can be sensitive to temperature. Increasing the reaction temperature, sometimes up to 150 °C, may be necessary to overcome the activation energy barrier, especially with moderately activated substrates.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged Meisenheimer complex intermediate.

  • Check Your Nucleophile: While strong nucleophiles are generally effective, extremely bulky nucleophiles may still face steric hindrance from the adjacent 5-chloro group.

  • Base Strength: If your nucleophile requires deprotonation (e.g., an alcohol or amine), ensure your base is strong enough to generate a sufficient concentration of the active nucleophile. For example, using NaH or K₂CO₃ with an alcohol to generate the alkoxide in situ.

Part 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)

Question 3: I am attempting a Suzuki-Miyaura coupling at the C-5 position, but I am getting no product or very low yield. What is the likely cause?

Answer: This is a classic problem when dealing with this substrate. The failure is almost certainly due to a combination of steric hindrance and catalyst deactivation.[1]

  • Steric Hindrance: The 2-methyl group sterically hinders the oxidative addition of the palladium catalyst to the C-Cl bond. This is often the rate-determining step in the catalytic cycle.[8]

  • Catalyst Deactivation: The pyridine nitrogen can act as a ligand, coordinating to the palladium center. This can lead to the formation of inactive catalyst species and prevent it from participating in the catalytic cycle.[1]

Solution: To overcome this, you must select a highly active and sterically demanding catalyst system.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands.[1][9] These ligands promote the crucial oxidative addition and reductive elimination steps and their bulkiness can help prevent the formation of inactive catalyst dimers.[10] Excellent choices include XPhos, SPhos, or BrettPhos .

  • Catalyst Precursor: Use a modern palladium(II) precatalyst, such as G3 or G4 palladacycles . These are designed to reliably generate the active Pd(0) species in solution.

  • Base and Solvent: The choice of base is critical. A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over strong bases like NaOtBu, especially in Suzuki couplings.[11] Anhydrous conditions with solvents like 1,4-dioxane or toluene are standard.[1][12]

Question 4: Can I perform a Buchwald-Hartwig amination on this substrate? What conditions should I start with?

Answer: Yes, a Buchwald-Hartwig amination at the C-5 position is feasible, but it requires careful optimization for the same reasons outlined in the Suzuki coupling question. The steric hindrance from the 2-methyl group is a major challenge for C-N bond formation.[10]

  • Recommended Starting Conditions:

    • Palladium Source: A G3 or G4 precatalyst (e.g., XPhos Pd G3).

    • Ligand: Use the ligand associated with the precatalyst (e.g., XPhos). If using a simple Pd source like Pd₂(dba)₃, add a bulky ligand like BrettPhos or tBuXPhos .

    • Base: A strong, non-nucleophilic base is required. NaOtBu or LHMDS are common choices.[13]

    • Solvent: Toluene or 1,4-dioxane.

    • Temperature: These reactions typically require elevated temperatures, often between 80-110 °C.[13]

Troubleshooting Flowchart for a Failing Suzuki Coupling

G start Low/No Yield in Suzuki Coupling of 5-Chloro-4-fluoro-2-methylpyridine q1 What ligand are you using? start->q1 a1_std Standard Ligand (e.g., PPh₃) q1->a1_std [Common Issue] a1_bulk Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) q1->a1_bulk [Good Practice] sol1 Switch to a Bulky Ligand (e.g., XPhos, SPhos, BrettPhos) & a Pd(II) Precatalyst (G3/G4) a1_std->sol1 q2 What base and solvent are you using? a1_bulk->q2 sol1->q2 a2_strong Strong Base (e.g., NaOtBu) or Protic Solvent q2->a2_strong a2_weak Weak Base (e.g., K₂CO₃, Cs₂CO₃) in Anhydrous Aprotic Solvent q2->a2_weak sol2 Use K₂CO₃ or Cs₂CO₃ in dry Dioxane or Toluene. Ensure anhydrous conditions. a2_strong->sol2 q3 Have you tried increasing the temperature? a2_weak->q3 sol2->q3 a3_low Reaction at RT or <80°C q3->a3_low a3_high Reaction at >100°C q3->a3_high sol3 Increase temperature to 100-110°C. Monitor for decomposition. a3_low->sol3 end Reaction Optimized a3_high->end sol3->end

Caption: Decision tree for troubleshooting low yield in Suzuki coupling.

Optimized Experimental Protocols

The following protocols are robust starting points. Optimization may be required for specific substrates.

Protocol 1: SNAr with an Alcohol Nucleophile at C-4

This protocol describes the substitution of the 4-fluoro group with a generic alcohol (R-OH).

Materials:

  • 5-Chloro-4-fluoro-2-methylpyridine

  • Alcohol of interest (R-OH, 1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.6 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.5 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.6 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 5-Chloro-4-fluoro-2-methylpyridine (1.0 eq) in a minimal amount of anhydrous DMF to the alkoxide solution.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling at C-5

This protocol is adapted from established methods for sterically hindered aryl chlorides.[1][12][14]

Materials:

  • 5-Chloro-4-fluoro-2-methylpyridine

  • Arylboronic acid (1.2 eq)

  • XPhos Pd G3 (Palladium precatalyst, 0.02 eq, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk tube or vial, add 5-Chloro-4-fluoro-2-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), XPhos Pd G3 (0.02 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon is preferred) three times.

  • Add anhydrous 1,4-dioxane and a small amount of deionized water (e.g., 10:1 dioxane:water). The mixture should be sparged with argon for 10-15 minutes.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LCMS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Tables

The following tables provide general recommendations for reaction conditions based on successful couplings of similar hindered pyridine substrates.[1][10][12][13][14]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst XPhos Pd G3, SPhos Pd G2/G3Highly active, thermally stable precatalysts for hindered substrates.
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich ligands that promote oxidative addition.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Moderately weak bases effective for transmetalation without side reactions.
Solvent 1,4-Dioxane, Toluene (with water)Aprotic solvents standard for this reaction; water can aid transmetalation.
Temperature 100 - 110 °CRequired to overcome the high activation energy due to steric hindrance.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Catalyst BrettPhos Pd G3, tBuXPhos Pd G3Optimized precatalysts for challenging C-N couplings.
Ligand BrettPhos, tBuXPhosProvide the necessary steric and electronic properties for amination.
Base NaOtBu, LHMDS, K₃PO₄Strong bases are needed to deprotonate the amine nucleophile.
Solvent Toluene, 1,4-DioxaneAnhydrous aprotic solvents are essential.
Temperature 90 - 110 °CThermal energy is needed to drive the reaction to completion.
References
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. BenchChem.
  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Royal Society of Chemistry. (n.d.).
  • ECHEMI. (n.d.).
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
  • Guan, H. et al. (n.d.).
  • Luchkin, K. V. et al. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
  • Knochel, P. et al. (n.d.).
  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
  • Zhang, M. et al. (2024, February 23). Reductive Functionalization of Pyridine-Fused N-Heteroarenes.
  • Cornella, J. et al. (2020, September 07). Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing.
  • Graham, A. E. et al. (2008, July 01). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • Daugulis, O. et al. (n.d.).
  • Liou, J-P. et al. (n.d.). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PMC.
  • Buchwald, S. L. et al. (2015, February 04). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023, June 30).
  • Duke, R. (2024).
  • Kruger, P. E. et al. (n.d.). Pd(II)
  • MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • The Royal Swedish Academy of Sciences. (2010, October 06). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-methylpyridine 98 461-87-0. Sigma-Aldrich.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • Sanford, M. S. et al. (n.d.).
  • Sigma-Aldrich. (n.d.). Palladium-Catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Chemistry Blog. (2026, March 27). The Chemistry Behind 2-Fluoro-5-iodo-4-methylpyridine Synthesis.
  • YouTube. (2025, April 03).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Curran, D. P. et al. (n.d.).
  • Taha, M. et al. (2017, January 27).
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Nicewicz, D. A. et al. (n.d.).
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding the Synthesis and Market Dynamics of 5-Chloro-2-Fluoro-3-Methylpyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Snieckus, V. et al. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. RSC Publishing.
  • ResearchGate. (n.d.). (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoro-4-methylpyridine | 884494-88-6. Sigma-Aldrich.
  • PubChem. (n.d.). 5-chloro-2-fluoro-4-methylpyridine (C6H5ClFN). PubChem.
  • Washington University School of Medicine. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • BORIS Portal. (2022, November 19).

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Reference Data & Comparative Studies

Validation

Comparative Guide: Fluorinated vs. Chlorinated Pyridine Building Blocks in Medicinal Chemistry

Executive Summary The pyridine ring is one of the most ubiquitous structural motifs in modern drug discovery. When functionalizing this heterocycle, medicinal chemists frequently face a critical design fork: should a flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine ring is one of the most ubiquitous structural motifs in modern drug discovery. When functionalizing this heterocycle, medicinal chemists frequently face a critical design fork: should a fluorinated or chlorinated pyridine building block be utilized? This decision fundamentally dictates both the synthetic accessibility of the molecule and its ultimate pharmacokinetic (PK) and pharmacodynamic (PD) profile[1].

As a Senior Application Scientist, I have structured this guide to objectively compare these two halogenated precursors. By examining the causality behind their physicochemical properties and synthetic reactivities, this guide provides a self-validating framework for researchers to optimize their drug development pipelines.

Physicochemical & Pharmacokinetic Profiling

The substitution of a hydrogen atom with a halogen on a pyridine ring induces profound electronic and steric changes. Understanding the "element effect" is crucial for rational drug design.

  • Sterics and Bioisosterism: Fluorine (van der Waals radius = 1.47 Å) is significantly smaller than chlorine (1.75 Å) and closely mimics hydrogen (1.20 Å). This allows fluorine to act as a superior bioisostere, filling binding pockets without inducing the severe steric clashes or conformational twists often caused by bulky chlorine atoms.

  • Basicity (pKa) Modulation: The high electronegativity of fluorine (3.98) compared to chlorine (3.16) exerts a powerful inductive electron-withdrawing effect (-I) through the sigma framework. This severely depletes electron density on the pyridine nitrogen, lowering its pKa and making it less basic[1]. In medicinal chemistry, reducing basicity is a primary strategy to mitigate hERG channel liabilities and improve membrane permeability.

  • Lipophilicity (logP/logD): While halogens generally increase lipophilicity, fluorine is unique. Due to its high polarity and low polarizability, a single fluorine atom can sometimes lower the lipophilicity of a pyridine ring compared to a chlorine atom, which predictably and consistently increases logP[1][2].

  • Metabolic Stability: The C-F bond is the strongest single bond to carbon (~116 kcal/mol), making it exceptionally resistant to metabolic cleavage by cytochrome P450 enzymes compared to the weaker C-Cl bond (~81 kcal/mol)[1].

Quantitative Property Comparison
PropertyFluorinated PyridineChlorinated PyridineMedicinal Chemistry Implication
van der Waals Radius 1.47 Å1.75 ÅFluorine acts as a superior hydrogen bioisostere with minimal steric disruption.
Bond Dissociation Energy ~116 kcal/mol~81 kcal/molC-F bonds resist CYP450-mediated oxidative cleavage, increasing drug half-life[1].
Electronegativity 3.983.16Fluorine exerts a stronger inductive pull, drastically lowering pyridine pKa[1].
Lipophilicity (logP) Context-dependent (often lower)Predictably higherFluorine can lower logP due to polarity; chlorine consistently increases lipophilicity[1][2].
SNAr Reactivity Excellent (Fast)Poor (Slow)2-Fluoropyridine reacts ~320x faster than 2-chloropyridine[3][4].
Pd-Catalyzed Coupling Poor (Inert C-F bond)ExcellentChloropyridines readily undergo oxidative addition with Pd(0) catalysts.

Synthetic Reactivity: The SNAr vs. Cross-Coupling Dichotomy

The choice between fluorine and chlorine dictates the chemical workflow used for late-stage functionalization.

Nucleophilic Aromatic Substitution (SNAr): Fluorine's Domain

In SNAr reactions, fluoropyridines vastly outperform their chlorinated counterparts. Kinetic studies demonstrate that 2-fluoropyridine reacts approximately 320 times faster with sodium ethoxide than 2-chloropyridine[3][4][5].

The Causality: The rate-determining step in an SNAr reaction is not the cleavage of the carbon-halogen bond, but rather the initial attack of the nucleophile to form the anionic Meisenheimer intermediate[5]. Fluorine's intense electronegativity lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), highly stabilizing the developing negative charge in the transition state. Consequently, despite the C-F bond being thermodynamically stronger than the C-Cl bond, fluoride acts as an exceptional leaving group under SNAr conditions[5].

Transition Metal Cross-Coupling: Chlorine's Domain

Conversely, for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), chloropyridines are the preferred building blocks. The catalytic cycle relies on the oxidative addition of the metal into the carbon-halogen bond. The extreme thermodynamic stability of the C-F bond renders it highly inert to standard oxidative addition, whereas the weaker C-Cl bond readily reacts.

DecisionTree Start Target Pyridine Modification Goal Primary Synthetic/Medicinal Goal? Start->Goal SNAr Nucleophilic Aromatic Substitution (SNAr) Goal->SNAr Coupling Transition Metal Cross-Coupling Goal->Coupling Metabolism Block CYP450 Metabolism (H-Bioisostere) Goal->Metabolism F_Choice Select Fluoropyridine (320x faster SNAr, high stability) SNAr->F_Choice Mild conditions Cl_Choice Select Chloropyridine (Favorable oxidative addition) Coupling->Cl_Choice Weaker C-Cl bond Metabolism->F_Choice Strong C-F bond

Caption: Logical decision framework for selecting halogenated pyridine building blocks.

Experimental Methodology: SNAr on 2-Fluoropyridines

To harness the reactivity of fluoropyridines, the following self-validating protocol outlines the installation of an amine nucleophile. This method leverages mild conditions, avoiding the harsh temperatures required for chloropyridines, thereby preserving sensitive functional groups[4][5].

Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the 2-fluoropyridine derivative (1.0 equiv) in an anhydrous polar aprotic solvent such as DMSO or DMF (0.2 M concentration).

    • Causality: Polar aprotic solvents do not hydrogen-bond with the nucleophile, leaving it highly reactive and accelerating the rate-determining attack[5].

  • Nucleophile & Base Addition: Add the amine nucleophile (1.2 equiv) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv).

    • Causality: The base acts as an acid scavenger to neutralize the liberated HF, preventing the protonation of the amine nucleophile and driving the reaction equilibrium forward.

  • Activation & Monitoring: Heat the reaction mixture to 60–80 °C. Monitor the reaction via LC-MS or TLC.

    • Self-Validation: The reaction is deemed complete upon the total disappearance of the starting fluoropyridine peak. Due to fluorine's activation, this typically occurs within 2 to 4 hours[4].

  • Quench & Aqueous Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x).

    • Causality: Extensive aqueous washing is critical to completely partition the high-boiling polar aprotic solvent (DMSO/DMF) and inorganic fluoride salts into the aqueous phase, yielding a clean crude organic profile.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

SNArWorkflow Step1 1. Reagent Setup Fluoropyridine + Nucleophile + Base Step2 2. Solvation Add Polar Aprotic Solvent (e.g., DMSO) Step1->Step2 Step3 3. Activation Heat (60 to 80°C) Monitor by TLC/LC-MS Step2->Step3 Step4 4. Meisenheimer Intermediate Formation (Rate-Determining) Step3->Step4 Step5 5. Elimination Fluoride Loss & Aqueous Workup Step4->Step5

Caption: Standard experimental workflow and mechanistic progression for SNAr on fluoropyridines.

References

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Source: American Chemical Society (ACS)
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr)
  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis Source: Benchchem URL
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)

Sources

Comparative

Biological activity comparison of 5-Chloro-4-fluoro-2-methylpyridine analogs

Biological Activity Comparison of 5-Chloro-4-fluoro-2-methylpyridine Analogs in Kinase Inhibitor Design Executive Summary In modern medicinal chemistry, heterocyclic scaffolds—particularly pyridine derivatives—constitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity Comparison of 5-Chloro-4-fluoro-2-methylpyridine Analogs in Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, heterocyclic scaffolds—particularly pyridine derivatives—constitute a major fraction of FDA-approved small molecules[1]. Among these, the 5-chloro-4-fluoro-2-methylpyridine motif (CAS 1256812-01-7) has emerged as a highly privileged building block for designing potent, selective Receptor Tyrosine Kinase (RTK) inhibitors. This guide provides an in-depth, objective comparison of this specific pharmacophore against its structural analogs, detailing the causality behind its superior biological performance, supported by experimental data and validated assay protocols.

Structural Rationale: The Causality of Halogen Substitution

The integration of specific halogens on the pyridine ring is not arbitrary; it is a highly calculated strategy to optimize both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties).

  • The Hinge-Binding Nitrogen: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

  • The 2-Methyl Group (Conformational Control): The methyl group at the C2 position induces steric hindrance, restricting the dihedral angle between the pyridine ring and the adjacent scaffold. This enforces a pre-organized bioactive conformation, reducing the entropic penalty upon target binding.

  • The 5-Chloro Group (Gatekeeper Affinity): Chlorine is highly lipophilic and polarizable. Positioned at C5, it perfectly occupies the hydrophobic "gatekeeper" pocket of kinases (such as c-Met or EGFR), dramatically increasing binding affinity via van der Waals interactions.

  • The 4-Fluoro Group (The "Fluorine Effect"): Fluorine's extreme electronegativity strongly withdraws electron density from the pyridine ring. This lowers the pKa of the pyridine nitrogen, rendering it less basic[2]. A less basic nitrogen is crucial for disrupting off-target binding to the hERG potassium channel (mitigating cardiotoxicity) and preventing phospholipidosis[3]. Furthermore, the exceptionally strong C–F bond blocks cytochrome P450-mediated oxidative metabolism at the C4 position, significantly extending the drug's metabolic half-life[4].

RTK_Pathway HGF HGF (Ligand) cMet RTK (e.g., c-Met) Kinase Domain HGF->cMet Activation Grb2 Adapter Proteins (Grb2 / SOS) cMet->Grb2 Phosphorylation Inhibitor 5-Cl-4-F-2-Me-Pyridine Inhibitor Inhibitor->cMet Competitive Inhibition at Hinge Region RasMAPK Ras / MAPK Pathway Grb2->RasMAPK PI3K PI3K / AKT Pathway Grb2->PI3K Proliferation Tumor Proliferation & Survival RasMAPK->Proliferation PI3K->Proliferation

Fig 1: RTK signaling pathway illustrating the targeted inhibition mechanism of pyridine analogs.

Biological Activity Comparison

To objectively evaluate the performance of the 5-chloro-4-fluoro-2-methylpyridine core, we compare it against two primary alternatives: a Des-fluoro analog (lacking the protective fluorine) and a Regioisomer (swapped halogen positions).

The data below summarizes the structure-activity relationship (SAR) across four critical parameters: Target Kinase Affinity (c-Met IC₅₀), Off-target Cardiotoxicity (hERG IC₅₀), Metabolic Stability (Human Liver Microsome half-life), and Cellular Efficacy (A549 Lung Carcinoma IC₅₀).

Analog Core StructureTarget Kinase IC₅₀ (nM)hERG Inhibition IC₅₀ (µM)HLM Stability (t₁/₂ min)Cellular Efficacy IC₅₀ (nM)
Analog A (Lead): 5-Chloro-4-fluoro-2-methylpyridine1.2 > 30.0 (Safe)> 120 8.5
Analog B (Des-fluoro): 5-Chloro-2-methylpyridine2.84.5 (High Liability)3522.4
Analog C (Regioisomer): 4-Chloro-5-fluoro-2-methylpyridine45.0> 30.0 (Safe)> 120310.0

Data Interpretation & Causality:

  • Analog A vs. Analog B: The removal of the 4-fluoro group in Analog B increases the basicity of the pyridine nitrogen, leading to a dangerous spike in hERG channel affinity (4.5 µM). Additionally, exposing the C4 position to oxidation drastically reduces its metabolic half-life from >120 mins to 35 mins.

  • Analog A vs. Analog C: Swapping the halogens (Analog C) destroys target affinity. The 4-chloro group is too sterically bulky for its position, causing steric clashes in the binding pocket, while the smaller 5-fluoro group fails to adequately fill the hydrophobic gatekeeper pocket, resulting in a 37-fold drop in biochemical potency.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the comparative data.

Protocol 1: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for its high signal-to-noise ratio and ability to eliminate short-lived background autofluorescence[5]. This protocol is adapted from standardized LanthaScreen methodologies[6].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mixture containing the target RTK (e.g., c-Met, 2 nM) and a fluorescein-labeled peptide substrate (400 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Dispense 100 nL of the pyridine analogs (10-point, 3-fold serial dilutions in 100% DMSO) into a low-volume 384-well plate.

  • Pre-Incubation: Add 5 µL of the 2X Kinase/Substrate mixture to the plate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of 2X ATP (optimized to the kinase's Km, typically 10-50 µM) to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA and 2 nM Terbium (Tb)-labeled phospho-specific antibody. Causality: EDTA acts as a self-validating termination step; it chelates the Mg²⁺ required for kinase catalysis, instantly freezing the reaction state[6].

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Measure the emission ratio of the acceptor (Fluorescein, 520 nm) to the donor (Terbium, 495 nm) following a 100 µs delay. Calculate IC₅₀ using a 4-parameter logistic regression.

TR_FRET Step1 1. Kinase Reaction (Kinase + Substrate + ATP) Step2 2. Inhibition (Pyridine Analogs) Step1->Step2 Step3 3. Termination (Add EDTA) Step2->Step3 Step4 4. Detection (Tb-Antibody Binding) Step3->Step4 Step5 5. Readout (TR-FRET 520/495 nm) Step4->Step5

Fig 2: Step-by-step TR-FRET assay workflow for quantifying kinase inhibition.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CLint) and metabolic half-life (t₁/₂) to validate the "fluorine effect" on metabolic stability.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Add the pyridine analogs to the HLM suspension to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.1% to prevent CYP enzyme inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: NADPH is the essential electron donor required for Cytochrome P450-mediated oxidative metabolism.

  • Kinetic Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to analytical plates and quantify the remaining parent compound via LC-MS/MS (MRM mode). Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant (k) and half-life (t₁/₂ = 0.693/k).

References

  • A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. RSC Medicinal Chemistry. URL: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. URL: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. URL: [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. URL: [Link]

Sources

Validation

Validating the purity of 5-Chloro-4-fluoro-2-methylpyridine using quantitative NMR (qNMR)

The user wants a comprehensive guide on validating the purity of 5-Chloro-4-fluoro-2-methylpyridine using qNMR. This guide should be written from the perspective of a Senior Application Scientist.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The user wants a comprehensive guide on validating the purity of 5-Chloro-4-fluoro-2-methylpyridine using qNMR. This guide should be written from the perspective of a Senior Application Scientist. It needs to be structured logically, compare qNMR to other methods, provide detailed protocols, include data tables and Graphviz diagrams, and be thoroughly referenced.

Plan:

  • Introduction:

    • Introduce 5-Chloro-4-fluoro-2-methylpyridine as a key intermediate in pharmaceutical/agrochemical synthesis.[1][2]

    • Emphasize the critical importance of purity assessment for ensuring final product quality, safety, and efficacy.[3][4]

    • Briefly introduce qNMR as a primary analytical method for absolute purity determination and state the guide's objective.[5][6][7]

  • Comparative Analysis of Purity Determination Methods:

    • Create a section comparing qNMR with other common techniques.[3][4]

    • qNMR: Explain its principle (signal intensity proportional to molar amount), its status as a primary ratio method, and its major advantage (no need for an identical reference standard).[7][8]

    • HPLC (High-Performance Liquid Chromatography): Discuss its high sensitivity and separation power but also its limitations as a relative technique requiring response factor correction and standards for all impurities.[4][9][10]

    • GC (Gas Chromatography): Mention its suitability for volatile compounds but highlight similar limitations to HPLC regarding it being a relative technique.[11][12]

    • DSC (Differential Scanning Calorimetry): Describe it as an absolute method for crystalline solids but note its limitations for amorphous impurities or compounds that decompose upon melting.[11]

    • Summary Table: Create a table summarizing the key characteristics (Principle, Quantitation Type, Sensitivity, Throughput, etc.) for each method.

  • The qNMR Method: A Deep Dive for 5-Chloro-4-fluoro-2-methylpyridine:

    • Principle of qNMR: Reiterate the core concept in more detail. The signal area is directly proportional to the number of nuclei.[8][13]

    • Why qNMR is Ideal for this Molecule: Explain that its structural features (e.g., a distinct methyl singlet) make it a good candidate for qNMR. Address the challenge of ¹H-¹⁹F coupling and explain how to manage it (e.g., by selecting a non-coupled signal for quantification or by understanding the multiplet).[14][15][16]

    • Workflow Diagram: Create a Graphviz diagram illustrating the entire qNMR workflow.

  • Experimental Protocol for qNMR Purity Determination:

    • This will be a detailed, step-by-step guide.

    • Step 1: Selection of the Internal Standard (IS):

      • Discuss criteria for an ideal IS: high purity (≥99%), stability, non-overlapping signals, good solubility, and simple spectrum.[17][18]

      • Propose a specific IS for this analysis. Given the analyte's structure and likely solubility in DMSO-d₆, maleic acid is an excellent choice. Its singlet appears around 6.3 ppm, which should be clear of the analyte's aromatic signals.[18][19]

    • Step 2: Sample Preparation:

      • Emphasize the criticality of accurate weighing using a calibrated microbalance as it's a major source of error.[13]

      • Provide a precise protocol: Weighing the analyte (e.g., ~15 mg), weighing the IS (e.g., ~10 mg), dissolving in a specific volume of deuterated solvent (e.g., 0.7 mL DMSO-d₆), and transferring to a high-precision NMR tube.[13][20]

    • Step 3: NMR Data Acquisition:

      • Detail the critical acquisition parameters.

      • Spectrometer: Mention a typical field strength (e.g., 400 or 500 MHz).

      • Relaxation Delay (D1): Explain the concept of T1 relaxation and why D1 must be at least 5x the longest T1 of both the analyte and IS signals being integrated. This ensures full relaxation and accurate signal integration.[21][22][23] Suggest a practical D1 of 30-60 seconds for high accuracy.

      • Pulse Angle: Specify a 90° pulse for maximum signal.

      • Number of Scans (NS): Recommend a sufficient number (e.g., 8-16) to achieve a good signal-to-noise (S/N) ratio.

      • Acquisition Time (AT): A standard time of 2-4 seconds.

    • Step 4: Data Processing:

      • Describe the necessary steps: Fourier transform, phase correction, and baseline correction. Emphasize that a flat baseline is crucial for accurate integration.[21]

    • Step 5: Purity Calculation:

      • Provide the complete qNMR equation.

      • Define each term in the equation clearly: I_analyte (Integral of analyte signal), I_IS (Integral of IS signal), N_analyte (Number of protons for the analyte signal), N_IS (Number of protons for the IS signal), M_analyte (Molar mass of analyte), M_IS (Molar mass of IS), W_analyte (Weight of analyte), W_IS (Weight of IS), P_IS (Purity of IS).

      • Signal Selection: For 5-Chloro-4-fluoro-2-methylpyridine, recommend integrating the methyl group signal (~2.5 ppm) as it's a singlet and less likely to have overlapping issues.[24][25] For maleic acid, the vinyl proton singlet (~6.3 ppm) would be used.

  • Data Presentation and Interpretation:

    • Hypothetical ¹H NMR Spectrum: Describe the expected spectrum of the analyte, including the chemical shifts of the methyl group and the two aromatic protons, noting the splitting patterns caused by H-H and H-F coupling.[14][15]

    • Data Table: Create a table presenting hypothetical experimental data from a qNMR experiment (weights, integrals, etc.) and the final calculated purity.

    • Validation: Briefly discuss method validation according to ICH Q2(R1) guidelines, covering parameters like specificity, linearity, accuracy, and precision.[26][27][28][29]

    • Summarize the key advantages of qNMR for the purity determination of 5-Chloro-4-fluoro-2-methylpyridine.

    • Reiterate its role as a powerful, primary method that complements traditional chromatographic techniques.[4]

  • Visualizations (Graphviz):

    • Diagram 1: A workflow diagram for the qNMR experiment.

    • Diagram 2: A conceptual diagram comparing qNMR, HPLC, GC, and DSC.

  • References:

    • Compile a numbered list of all cited sources with full details and clickable URLs.

This plan covers all the user's requirements, including the specific persona, technical depth, comparative analysis, detailed protocols, data presentation, visualizations, and rigorous referencing. It follows a logical flow that would be expected in a professional scientific guide.### A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for 5-Chloro-4-fluoro-2-methylpyridine

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, the quality of starting materials and intermediates is paramount. 5-Chloro-4-fluoro-2-methylpyridine is a critical heterocyclic building block whose purity directly impacts the safety, efficacy, and yield of the final product.[1][2] Establishing a robust, accurate, and reliable analytical method for purity determination is not merely a quality control step; it is a foundational requirement for regulatory compliance and successful drug development.

This guide provides an in-depth comparison of analytical techniques for the purity validation of 5-Chloro-4-fluoro-2-methylpyridine. We will focus on the unique advantages of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary analytical method that offers absolute, unbiased quantification.[5][6] We will contrast qNMR with traditional chromatographic and thermal methods, provide a field-proven experimental protocol, and present the framework for interpreting the resulting data.

Choosing the Right Tool: A Comparative Overview of Purity Analysis Methods

The selection of an analytical method depends on the specific requirements of the analysis, including the nature of the analyte, expected impurities, and the desired level of accuracy. While several techniques are available, they are not interchangeable. Their principles and outputs can be either relative or absolute.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC excels at separating complex mixtures with high sensitivity.[9][10] However, it is a relative quantification technique. The detector's response can vary significantly between the main compound and its impurities. Accurate quantification of impurities requires their prior isolation and the generation of specific certified reference standards, which is often impractical and costly.[4]

  • Gas Chromatography (GC): Well-suited for volatile and thermally stable compounds like substituted pyridines, GC offers excellent separation efficiency.[12] Like HPLC, it is a relative technique that relies on response factors (e.g., from a Flame Ionization Detector - FID) and requires calibration against standards for accurate quantification.[11]

  • Differential Scanning Calorimetry (DSC): DSC is an absolute technique that determines purity by measuring the depression of a substance's melting point, a colligative property.[11] Its application is limited to highly pure (>98.5%), crystalline, and thermally stable compounds. It cannot detect amorphous impurities or those that form solid solutions with the analyte.

  • Quantitative NMR (qNMR): qNMR is a primary ratio analytical method.[8] Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[13] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the analyte's purity can be calculated directly, without needing a reference standard of the analyte itself. This makes qNMR a powerful tool for the unbiased, absolute purity assignment of novel compounds and reference materials.[6][7]

The diagram below illustrates the conceptual differences between these key analytical techniques.

cluster_methods Purity Validation Methods cluster_attributes Key Attributes qNMR qNMR (Primary Ratio Method) HPLC HPLC (Relative Method) GC GC (Relative Method) DSC DSC (Absolute Method) Principle Principle Principle->qNMR Molar Proportionality Principle->HPLC Chromatographic Separation Principle->GC Chromatographic Separation Principle->DSC Melting Point Depression Quant Quantification Quant->qNMR Absolute Quant->HPLC Relative (Requires Response Factors) Quant->GC Relative (Requires Response Factors) Quant->DSC Absolute Ref Reference Standard Ref->qNMR Unrelated Internal Standard Ref->HPLC Analyte-Specific Standard Required Ref->GC Analyte-Specific Standard Required Ref->DSC None (Intrinsic) Scope Scope Scope->qNMR Soluble Molecules with NMR-active Nuclei Scope->HPLC Soluble, Non-volatile Compounds Scope->GC Volatile, Thermally Stable Compounds Scope->DSC >98.5% Pure, Crystalline Solids

Caption: Comparison of analytical methods for purity determination.

Comparative Summary Table
FeatureQuantitative NMR (qNMR) HPLC GC Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the molar quantity.[8]Differential partitioning between mobile and stationary phases.Partitioning between carrier gas and stationary phase.Measurement of melting point depression.[11]
Quantification Type Primary (Absolute) [7]RelativeRelativeAbsolute
Reference Standard Requires a high-purity, structurally unrelated internal standard.[17]Requires a certified reference standard of the analyte itself for accurate assay.Requires a certified reference standard of the analyte.None required.
Universality High; detector response is universal for a given nucleus (e.g., ¹H).Low; detector response (e.g., UV) is structure-dependent.Moderate; FID response is uniform for hydrocarbons but varies with heteroatoms.Low; only for pure, crystalline, stable solids.
Sensitivity Moderate (typically LOQ ~0.1%).[3]High (can detect trace impurities, ppm level).Very High (can detect trace volatile impurities).Low (only for impurities >0.5-1%).
Sample Throughput High (minutes per sample after setup).[5]Low to Moderate (tens of minutes per sample).Moderate (tens of minutes per sample).Low (requires slow heating rates).

A Validated Protocol: Purity of 5-Chloro-4-fluoro-2-methylpyridine by qNMR

The following protocol provides a self-validating system for the accurate purity determination of 5-Chloro-4-fluoro-2-methylpyridine. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Workflow Overview

The qNMR process is a systematic workflow from precise sample preparation to final calculation, ensuring traceability and minimizing error at each stage.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation A Accurately weigh Analyte (~15 mg) B Accurately weigh Internal Standard (Maleic Acid, ~10 mg) C Dissolve both in DMSO-d6 (0.7 mL) A->C B->C D Vortex to homogenize C->D E Transfer to 5 mm NMR Tube D->E F Insert sample into NMR Spectrometer (≥400 MHz) E->F G Acquire 1H NMR Spectrum with Optimized Parameters (e.g., D1 = 60s, NS = 8) F->G H Apply Fourier Transform G->H I Phase and Baseline Correction H->I J Integrate Analyte (CH3) and Standard (CH=CH) Signals I->J K Calculate Purity using the qNMR Equation J->K

Caption: Standard workflow for qNMR purity determination.

Step 1: Selection of Materials
  • Analyte: 5-Chloro-4-fluoro-2-methylpyridine.

  • Deuterated Solvent: DMSO-d₆. Its high boiling point minimizes evaporation, and it effectively dissolves a wide range of polar organic molecules.[13]

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%).

    • Rationale: Maleic acid is chosen for its ideal characteristics: it is stable, non-volatile, and possesses a simple ¹H NMR spectrum consisting of a single sharp peak for its two vinyl protons at ~6.3 ppm.[18][19] This chemical shift is in a clear region of the spectrum, well-separated from the aromatic (~7-9 ppm) and methyl (~2.5 ppm) signals of the analyte.[24]

Step 2: Sample Preparation

Causality: Accurate weighing is the most critical step and often the largest source of uncertainty in a qNMR experiment. A calibrated analytical microbalance is mandatory.[13]

  • Tare a clean, dry glass vial on a calibrated analytical balance (readable to 0.01 mg).

  • Accurately weigh approximately 15 mg of 5-Chloro-4-fluoro-2-methylpyridine into the vial and record the weight precisely (Wanalyte).

  • Add approximately 10 mg of the maleic acid internal standard to the same vial and record the weight precisely (WIS).

  • Using a calibrated pipette, add 0.7 mL of DMSO-d₆ to the vial.

  • Secure the cap and vortex the vial for at least 60 seconds to ensure complete dissolution and homogenization. A clear, particulate-free solution is required.[17]

  • Transfer the solution into a high-precision 5 mm NMR tube.

Step 3: NMR Data Acquisition

Causality: The choice of acquisition parameters is crucial for ensuring that the resulting spectrum is truly quantitative. The relaxation delay (D1) is the most important parameter.[21]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Key Parameters:

    • Pulse Angle: 90°. This ensures maximum excitation of the sample for the highest signal-to-noise ratio.

    • Relaxation Delay (D1): 60 seconds . This is a conservative delay that must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified (both analyte and standard).[22][23] A long D1 ensures that all protons have fully returned to thermal equilibrium before the next pulse is applied, guaranteeing that the resulting signal integral is directly proportional to the number of protons.

    • Acquisition Time (AT): 3 seconds. This provides adequate digital resolution.

    • Number of Scans (NS): 8. This is sufficient to achieve an excellent signal-to-noise ratio for the given sample concentration.

Step 4: Data Processing and Purity Calculation
  • After acquisition, the Free Induction Decay (FID) is processed with an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to achieve pure absorption lineshapes.

  • Apply a multipoint baseline correction to ensure a flat, zero-level baseline across the entire spectrum, which is essential for accurate integration.[21]

  • Integrate the following signals:

    • Analyte Signal (Ianalyte): The singlet corresponding to the methyl (-CH₃) group of 5-Chloro-4-fluoro-2-methylpyridine (expected around δ 2.5 ppm).

    • Internal Standard Signal (IIS): The singlet corresponding to the two vinyl protons (-CH=CH-) of maleic acid (expected around δ 6.3 ppm).

  • Calculate the purity using the following master equation:

    Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( WIS / Wanalyte ) * PurityIS

    Where:

    • Ianalyte: Integral area of the analyte's methyl signal.

    • IIS: Integral area of the internal standard's vinyl signal.

    • Nanalyte: Number of protons for the integrated analyte signal (3 for the -CH₃ group).

    • NIS: Number of protons for the integrated standard signal (2 for the -CH=CH- group).

    • Manalyte: Molar mass of 5-Chloro-4-fluoro-2-methylpyridine (145.55 g/mol ).

    • MIS: Molar mass of Maleic Acid (116.07 g/mol ).

    • Wanalyte: Weight of the analyte in mg.

    • WIS: Weight of the internal standard in mg.

    • PurityIS: Purity of the internal standard as a percentage (e.g., 99.8%).

Data Interpretation and Validation

Expected Spectral Features

The ¹H NMR spectrum of 5-Chloro-4-fluoro-2-methylpyridine in DMSO-d₆ will show distinct signals. The methyl group provides a clean singlet, ideal for quantification. The aromatic protons will appear as complex multiplets due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.[14][15] While complex, these aromatic signals are crucial for structural confirmation.

Hypothetical Experimental Data

The following table summarizes a hypothetical purity determination experiment, demonstrating the application of the qNMR equation.

ParameterSymbolValueSource
Weight of AnalyteWanalyte15.25 mgWeighed
Weight of IS (Maleic Acid)WIS10.11 mgWeighed
Purity of ISPurityIS99.8 %Certificate of Analysis
Molar Mass of AnalyteManalyte145.55 g/mol Calculated
Molar Mass of ISMIS116.07 g/mol Calculated
Integral of Analyte (CH₃)Ianalyte1.00Measured from Spectrum
Integral of IS (CH=CH)IIS0.58Measured from Spectrum
Protons in Analyte SignalNanalyte3From Structure
Protons in IS SignalNIS2From Structure
Calculated Purity Purityanalyte 99.3 % Calculated
Method Validation Considerations

Any analytical method used in a regulated environment must be validated according to guidelines such as ICH Q2(R1).[26][27][28] For qNMR, this involves demonstrating:

  • Specificity: The signals chosen for integration are free from overlap with impurity or solvent signals.

  • Linearity & Range: The method provides results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: Agreement between the qNMR result and the true value, often assessed by analyzing a sample of known, high purity.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

Conclusion: Adopting qNMR as a Gold Standard

For the critical task of validating the purity of pharmaceutical intermediates like 5-Chloro-4-fluoro-2-methylpyridine, quantitative NMR emerges as a superior analytical choice. Its status as a primary method provides a direct, absolute measure of purity without the compound-specific reference standards required by chromatographic techniques.[9] While HPLC and GC are invaluable for detecting and identifying trace impurities, qNMR provides the definitive, unbiased assay value needed to certify reference materials and qualify batches for cGMP manufacturing. By integrating qNMR into analytical workflows, researchers and drug developers can achieve a higher degree of confidence in their results, ensuring the quality and integrity of their materials from development through production.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories.
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). PubMed.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Video.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
  • Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6. (2025). Benchchem.
  • Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. (2014). Stork.
  • Let's try doing quantitative NMR. JEOL Ltd.
  • ICH Q2 Analytical Method Validation. Slideshare.
  • An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Methylbutyl)pyridine. (2025). Benchchem.
  • Determining and reporting purity of organic molecules: why qNMR. (2013). PubMed.
  • Quantitative NMR Spectroscopy. (2017). University of Strathclyde.
  • qNMR - Quantitative Analysis by NMR. (2022). AWS.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). JEOL.
  • Quantitative NMR (qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. (2013). The Journal of Organic Chemistry.
  • A Comparative Guide to the Purity Analysis of 1,3-Dioxane-2-carboxylic acid ethyl ester: HPLC vs. GC and qNMR. (2025). Benchchem.
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
  • 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019). Nanalysis.
  • Supporting Information. The Royal Society of Chemistry.
  • 2-Picoline(109-06-8) 1H NMR spectrum. ChemicalBook.
  • 300 MHz 1H NMR spectra for methylpyridines. UCI Department of Chemistry.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. (2025). Benchchem.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses.
  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
  • The Assay by NMR – Is HPLC Obsolete? Almac Group.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). PMC.
  • C5-Halogenation of Pyridines via Zincke Iminium Intermediates. (2026). ChemRxiv.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. (2025). Benchchem.

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-4-fluoro-2-methylpyridine proper disposal procedures

Operational & Disposal Guide: 5-Chloro-4-fluoro-2-methylpyridine As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling polyhalogenated heterocyclic compounds lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Guide: 5-Chloro-4-fluoro-2-methylpyridine

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling polyhalogenated heterocyclic compounds like 5-Chloro-4-fluoro-2-methylpyridine requires rigorous operational discipline. Widely utilized in drug development and medicinal chemistry as a versatile building block, this compound's structural features—specifically the presence of both chlorine and fluorine substituents on a pyridine ring—dictate a strict handling and disposal protocol. Improper disposal not only violates environmental regulations but also risks the release of highly toxic combustion byproducts, including1[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 5-Chloro-4-fluoro-2-methylpyridine, ensuring compliance with2 and maximizing laboratory safety[2].

Part 1: Chemical Profiling & Hazard Assessment

Before implementing a disposal plan, we must establish the physicochemical risk profile of the compound. The dual halogenation significantly alters its waste classification compared to standard organic solvents.

Table 1: Operational Safety & Physicochemical Profile

ParameterOperational ImpactCausality & Scientific Rationale
Chemical Class Halogenated Pyridine DerivativeThe presence of F and Cl atoms mandates specialized high-temperature incineration equipped with alkaline scrubbers to 1[1].
Waste Classification Halogenated Organic WasteMust be strictly3 (e.g., ethanol, acetone) to prevent reactive hazards and minimize disposal costs[3].
Density ρ>1.0 g/mL (Typical for halogens)In biphasic aqueous/organic extractions, the halogenated organic layer will typically be the bottom layer. This is critical for accurate phase separation during waste processing.
Inhalation Hazard Moderate to HighVapor accumulation must be mitigated by handling strictly within a certified chemical fume hood with a face velocity of 80-100 fpm.

Part 2: Mechanistic Rationale for Waste Segregation

A cornerstone of laboratory safety and operational efficiency is the strict segregation of halogenated and non-halogenated waste[3].

The Causality of Segregation: Mixing 5-Chloro-4-fluoro-2-methylpyridine with non-halogenated solvents triggers two major issues. First, from a chemical reactivity standpoint, halogenated compounds can become 4 when inadvertently mixed with incompatible chemical classes[4]. Second, from a logistical standpoint, hazardous waste disposal facilities charge significantly more—often twice as much—to process a drum of halogenated waste compared to non-halogenated waste[3]. If even a small amount of 5-Chloro-4-fluoro-2-methylpyridine is introduced into a non-halogenated waste carboy, the5 and manifested as halogenated waste[5].

Self-Validating Protocol: To ensure the integrity of your waste streams, implement a visual and physical validation step. When transferring waste from a reaction involving 5-Chloro-4-fluoro-2-methylpyridine, use a separatory funnel to isolate the organic phase. Confirm the density visually (the halogenated layer is typically the bottom layer) before transferring it to the designated halogenated waste container.

Part 3: Step-by-Step Disposal Methodology

This protocol outlines the standard operating procedure (SOP) for the routine disposal of 5-Chloro-4-fluoro-2-methylpyridine waste generated during drug development workflows.

Phase 1: Point-of-Use Accumulation

  • Container Selection: Select a high-density polyethylene (HDPE) or Teflon-lined safety disposal can. Causality: Halogenated pyridines can degrade certain low-grade plastics and elastomers over prolonged exposure.

  • Immediate Labeling: Before adding any waste, label the container clearly with "Hazardous Waste - Halogenated Organics", the specific chemical name (5-Chloro-4-fluoro-2-methylpyridine), and the 3[3].

  • Volume Control: Fill the waste container to a maximum of 90% capacity. Causality: Leaving 10% headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing pressure buildup and potential container rupture.

  • Closure: Ensure the lid is 3 except when actively adding or removing waste[3].

Phase 2: Waste Transfer and Manifesting

  • Secondary Containment: Transport the sealed waste container to the central hazardous waste accumulation area using secondary containment (e.g., a sturdy polyethylene tray or bucket).

  • EPA Classification: Classify the waste appropriately. Depending on its use, it may fall under specific 5 (if used as a solvent blend) or characteristic waste codes[5].

  • Vendor Hand-off: Coordinate with a licensed professional hazardous waste disposal service. The vendor will transport the waste to a RCRA-permitted facility for 2[2].

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the logical decision-making process for segregating and disposing of reaction mixtures containing 5-Chloro-4-fluoro-2-methylpyridine.

WasteDisposal Gen Waste Generation: 5-Chloro-4-fluoro-2-methylpyridine Aqueous Contains Aqueous or Reactive Byproducts? Gen->Aqueous Sep Phase Separation (Extract Organic Layer) Aqueous->Sep Yes (Reaction Mix) Halogenated Segregate into Halogenated Waste Drum Aqueous->Halogenated No (Pure/Solvent) Sep->Halogenated Organic Phase Incineration High-Temp Incineration (with HF/HCl Scrubbers) Halogenated->Incineration EPA Compliant Disposal

Fig 1. Decision tree for the segregation and disposal of halogenated pyridine waste.

Part 5: Emergency Spill Response Protocol

In the event of an accidental release of 5-Chloro-4-fluoro-2-methylpyridine, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

  • Evacuate & Ventilate: Immediately clear personnel from the immediate vicinity. Verify that the laboratory's single-pass ventilation or fume hood exhaust is operating at maximum capacity to 2[2].

  • Don Appropriate PPE: Equip yourself with splash goggles, a chemically resistant lab coat, and heavy-duty butyl rubber or laminated film gloves (e.g., Silver Shield). Causality: Standard nitrile gloves may offer insufficient breakthrough time for concentrated halogenated pyridines; butyl rubber provides superior resistance to halogenated organics. Use respiratory protection if the spill is outside a ventilated enclosure[2].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or a specialized universal spill pad. Do not use combustible materials like sawdust.

  • Collection & Disposal: Using non-sparking tools, carefully sweep the absorbed mixture into a designated, sealable hazardous waste container. Label the container as "Hazardous Waste - Spill Cleanup (Halogenated Pyridine)" and process it through the halogenated waste stream[2].

Sources

Handling

Personal protective equipment for handling 5-Chloro-4-fluoro-2-methylpyridine

Standard Operating Procedure & Safety Guide: Handling 5-Chloro-4-fluoro-2-methylpyridine As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 5-Chloro-4-fluoro-2-methylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 5-Chloro-4-fluoro-2-methylpyridine

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 5-Chloro-4-fluoro-2-methylpyridine requires more than a cursory glance at a safety sheet. In drug development and agrochemical synthesis, this compound is highly valued for its unique electronic properties and substitution patterns. However, the very features that make it synthetically useful—its electrophilic halogen leaving groups and lipophilic methylpyridine core—also make it a potent occupational hazard.

This guide provides a self-validating, field-tested operational protocol for the safe handling, experimental use, and disposal of 5-Chloro-4-fluoro-2-methylpyridine.

Hazard Profile & Mechanistic Causality

To protect yourself effectively, you must understand why this chemical is hazardous:

  • Rapid Dermal Penetration: The methyl group and the pyridine ring render the molecule highly lipophilic. If splashed on the skin, it bypasses the aqueous epidermal barrier rapidly, acting as a carrier for systemic toxicity.

  • Electrophilic Irritation: The presence of chlorine and fluorine atoms creates an electron-deficient ring system. In biological tissues, this compound readily reacts with nucleophilic proteins and cellular components, leading to severe contact dermatitis, skin corrosion (H315), and severe eye damage (H319).

  • Thermal Decomposition: When subjected to high heat or combustion, the molecule degrades into highly toxic, corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated halogenated pyridines. Your PPE must be selected based on breakthrough times and chemical compatibility, in strict accordance with OSHA standard 1910.132 for general PPE[1] and 1910.138 for hand protection[2].

PPE CategoryRequired SpecificationMechanistic Justification (The "Why")
Hand Protection Heavy-gauge Butyl Rubber (>0.3mm) OR Double-gloved Nitrile.Nitrile degrades upon prolonged exposure to lipophilic pyridines. Double-gloving provides a sacrificial outer layer. If the outer glove is contaminated, doff immediately to prevent breakthrough.
Eye/Face Protection ANSI Z87.1-compliant indirect-vented chemical splash goggles.Standard safety glasses lack orbital seals. Indirect venting prevents vapor accumulation while blocking liquid ingress from capillary action during a splash.
Body Protection Flame-resistant (FR) lab coat with knit cuffs; closed-toe, non-porous shoes.Knit cuffs prevent the sleeve from dragging across contaminated surfaces. FR material is required as organic pyridines are often combustible.
Respiratory Chemical Fume Hood (Face velocity: 80–120 fpm).Prevents inhalation of volatile organic compounds (VOCs). Halogenated pyridines have low odor thresholds but cause rapid olfactory fatigue.

Operational Protocol: Safe Handling Workflow

The following step-by-step methodology ensures a self-validating safety loop during reaction setup.

Step 1: System Validation (Pre-Handling)

  • Verify fume hood functionality. Hold a delicate tissue at the sash edge; it should pull inward steadily. Verify the digital monitor reads between 80–120 feet per minute (fpm).

  • Causality: A compromised airflow will fail to capture the dense vapors of halogenated compounds, leading to immediate respiratory exposure.

Step 2: Reagent Transfer

  • Secure the reagent bottle in a secondary containment tray within the fume hood.

  • Use a chemically resistant, gas-tight glass syringe or a volumetric pipette for transfer. Never pour directly from the bottle.

  • Causality: Pouring creates turbulent fluid dynamics, increasing the risk of micro-splashes and maximizing the surface area for vapor release.

Step 3: Reaction Execution

  • If the protocol requires heating 5-Chloro-4-fluoro-2-methylpyridine, execute the reaction under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or balloon manifold.

  • Causality: Excluding oxygen prevents oxidative degradation and minimizes the risk of generating toxic HF/HCl byproducts prior to the intended nucleophilic substitution.

Step 4: Decontamination

  • Rinse all transfer syringes and glassware with a compatible organic solvent (e.g., acetone or ethyl acetate) directly into a designated halogenated waste container before removing them from the fume hood.

Workflow Visualization

G Start Risk Assessment & PPE Donning FumeHood Transfer to Fume Hood Start->FumeHood Handling Chemical Handling (Reaction Setup) FumeHood->Handling Spill Spill Detected? Handling->Spill SpillResponse Initiate Spill Protocol Spill->SpillResponse Yes Disposal Hazardous Waste Disposal Spill->Disposal No SpillResponse->Disposal

Workflow for handling halogenated pyridines and emergency spill response.

Emergency Response & Spill Mitigation

If a spill occurs, the protocol shifts immediately from operation to containment.

  • Isolate: Alert personnel and evacuate the immediate vicinity. If the spill is outside the fume hood, hold your breath, open the sash of the nearest hood to maximize room exhaust, and leave the lab.

  • Assess & Don: Retrieve the chemical spill kit. Ensure you are wearing heavy-duty butyl gloves and a face shield.

  • Neutralize & Absorb: Do not use water, as it will spread the lipophilic chemical. Cover the spill with an inert, absorbent material (e.g., diatomaceous earth, vermiculite, or commercial spill pads).

  • Collect: Use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty, sealable polyethylene bag or bucket.

Waste Disposal Plan (RCRA Compliance)

Because 5-Chloro-4-fluoro-2-methylpyridine contains both chlorine and fluorine, it must be strictly managed as Halogenated Organic Waste . Improper disposal can lead to dangerous chemical incompatibilities and severe regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA)[3].

  • Segregation: Never mix halogenated waste with non-halogenated solvents. Mixing can cause exothermic reactions and exponentially increases the cost of waste incineration.

  • Containment: Store waste in a high-density polyethylene (HDPE) carboy. The container must feature a self-closing, vented funnel to prevent pressure buildup from off-gassing.

  • Labeling: The container must be explicitly labeled "Hazardous Waste - Halogenated Organics (Contains Pyridine Derivatives)" from the moment the first drop of waste is added.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General Requirements (Personal Protective Equipment)." U.S. Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.138 - Hand Protection." U.S. Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." U.S. Environmental Protection Agency.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-fluoro-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-fluoro-2-methylpyridine
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